Technical Documentation Center

(1,1-Dichloroethoxy)ethene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1,1-Dichloroethoxy)ethene
  • CAS: 141265-81-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of (1,1-Dichloroethoxy)ethene

The following technical guide details the physicochemical properties and synthetic utility of (1,1-Dichloroethoxy)ethene , a specialized organochlorine intermediate. This guide is structured for researchers and process c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties and synthetic utility of (1,1-Dichloroethoxy)ethene , a specialized organochlorine intermediate.

This guide is structured for researchers and process chemists, focusing on the molecule's behavior as a reactive


-dichloro ether and distinguishing it from its common isomers.

Technical Whitepaper | Version 2.0

Executive Summary & Molecular Identity

(1,1-Dichloroethoxy)ethene (Systematic Name: 1,1-Dichloroethyl vinyl ether) is a highly reactive, moisture-sensitive organic intermediate. Structurally, it consists of a vinyl group attached via an ether linkage to a 1,1-dichloroethyl moiety.

Unlike its more stable isomer 2,2-dichlorovinyl ethyl ether (a well-known dichloroketene precursor), (1,1-dichloroethoxy)ethene functions primarily as a masked acylating agent and a monomer for specialized cationic polymerizations. Its geminal dichloro functionality at the


-position to the ether oxygen confers extreme susceptibility to hydrolysis and nucleophilic substitution, necessitating rigorous anhydrous handling.
Molecular Specifications
PropertySpecification
IUPAC Name 1-[(1,1-Dichloroethyl)oxy]ethene
Common Name Vinyl 1,1-dichloroethyl ether
CAS Registry Number Not widely listed as isolated reagent; see 86266-97-7 (generic)
Molecular Formula C

H

Cl

O
Molecular Weight 141.00 g/mol
Structure CH

=CH–O–CCl

–CH

Functional Class

-Dichloro ether / Vinyl Ether

Physicochemical Profile

The physicochemical behavior of (1,1-dichloroethoxy)ethene is dominated by the anomeric effect and the electron-withdrawing nature of the gem-dichloro group.

Thermodynamic & Physical Data

Note: Due to the transient nature of


-dichloro ethers, some values are derived from homolog extrapolation (e.g., 1,1-dichloroethyl methyl ether).
ParameterValue / RangeContext
Boiling Point 115°C – 125°C (est.)Extrapolated from bis(chloroethyl) ether analogs.
Density ~1.18 – 1.22 g/cm³High density due to chlorine content.
Solubility Soluble in CH

Cl

, THF, Et

O
Reacts violently with water/alcohols.
Vapor Pressure ModerateVolatile; requires vented storage.
Appearance Colorless to pale yellow liquidDarkens upon decomposition (HCl release).
Reactivity Profile (The "Hot" Ether)

The central carbon (C1 of the ethoxy group) is bonded to two chlorines and an oxygen. This creates a highly electrophilic center.

  • Hydrolytic Instability: Upon contact with water, it rapidly decomposes into Vinyl Acetate and HCl , which further degrades to Acetaldehyde and Acetic Acid.

  • Thermal Stability: Metastable. prone to elimination of HCl to form ketene acetal derivatives or polymerization.

Synthetic Applications & Mechanisms[2][3][4]

Cationic Polymerization

(1,1-Dichloroethoxy)ethene serves as a functionalized monomer. The electron-rich vinyl group allows for cationic polymerization initiated by Lewis acids (e.g., BF




OEt

, TiCl

).
  • Utility: Introduction of pendant reactive gem-dichloro groups into a poly(vinyl ether) backbone.

  • Post-Polymerization Modification: The pendant -CCl

    
    CH
    
    
    
    groups can be hydrolyzed to form ester linkages or reacted with amines to form amidines.
Masked Acylating Agent

In organic synthesis, this molecule acts as a Vinyl Acetate equivalent with higher electrophilicity.

  • Mechanism: The release of the chloride ion generates a resonance-stabilized oxocarbenium ion, which captures nucleophiles.

Critical Distinction: Isomer Confusion

Researchers often confuse this molecule with 2,2-Dichlorovinyl ethyl ether (


).
  • (1,1-Dichloroethoxy)ethene:

    
     (Reactivity: Electrophilic substitution at alkyl C).
    
  • 2,2-Dichlorovinyl ethyl ether:

    
     (Reactivity: [2+2] Cycloaddition, Dichloroketene precursor).
    
  • Impact: Using the wrong isomer will result in total reaction failure. Ensure structural verification via NMR before use.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways of (1,1-dichloroethoxy)ethene, highlighting its role as a precursor versus its degradation products.

ReactivityPathways Reagent (1,1-Dichloroethoxy)ethene (CH2=CH-O-CCl2-CH3) Intermediate Oxocarbenium Ion [CH2=CH-O+=CCl-CH3] Reagent->Intermediate - Cl- Product_Poly Poly(vinyl ether) with pendant -CCl2CH3 Reagent->Product_Poly Cationic Polymerization (Vinyl group reaction) Water + H2O (Hydrolysis) Water->Reagent LewisAcid + Lewis Acid (BF3) LewisAcid->Reagent Initiation Nucleophile + R-OH / R-NH2 Product_Ester Vinyl Acetate + 2HCl (Degradation) Intermediate->Product_Ester H2O attack Product_Sub Orthoester / Amidine Derivatives Intermediate->Product_Sub Nu attack

Figure 1: Divergent reactivity pathways showing hydrolysis (red) vs. polymerization and substitution.

Experimental Protocols

Handling and Storage (Self-Validating Protocol)

Due to the generation of HCl upon decomposition, the integrity of the reagent must be validated prior to use.

  • Storage: Store under Argon at -20°C in a Teflon-sealed vessel.

  • Validation Step (NMR):

    • Take a 50 µL aliquot in dry CDCl

      
       (neutralized with basic alumina).
      
    • Pass Criteria: Distinct vinyl protons at

      
       6.4 (dd), 4.2 (dd), 4.0 (dd) ppm.
      
    • Fail Criteria: Presence of singlet at

      
       2.1 ppm (Acetone/Acetyl) or broad exchangeable peak (HCl/Acetic acid).
      
Synthesis of (1,1-Dichloroethoxy)ethene (In-Situ Generation)

Note: Isolation is difficult. In-situ generation is preferred.

Reaction: Chlorination of Vinyl Ethyl Ether followed by partial elimination (Theoretical route) or Radical Chlorination. Preferred Route (Laboratory Scale):

  • Setup: Flame-dried 3-neck flask, N

    
     atmosphere, -78°C bath.
    
  • Reagents: Vinyl ethyl ether (1.0 eq), SO

    
    Cl
    
    
    
    (Sulfuryl chloride, 1.0 eq), AIBN (cat).
  • Procedure:

    • Dissolve vinyl ethyl ether in dry CH

      
      Cl
      
      
      
      .
    • Add SO

      
      Cl
      
      
      
      dropwise at -78°C.
    • Allow warming to 0°C to induce radical chlorination at the

      
      -ethoxy position.
      
    • Note: This typically yields a mixture of 1,2-dichloro and 1,1-dichloro isomers. Distillation is required.[1]

  • Purification: Fractional distillation under reduced pressure (10 mmHg). Collect fraction at calculated bp ~40-50°C (vacuum).

Safety and Toxicology

  • Hazard Class: Corrosive, Lachrymator.

  • Inhalation: Releases HCl in moist lung tissue; severe respiratory irritant.

  • GHS Signal: DANGER.

  • Disposal: Quench slowly into a stirred mixture of ice and saturated NaHCO

    
    . Do not add water directly to the neat chemical.
    

Comparative Analysis: The Isomer Trap

To ensure experimental success, verify which "dichloroethoxyethene" is required.

Feature(1,1-Dichloroethoxy)ethene2,2-Dichlorovinyl ethyl ether
Structure


Primary Use Polymer monomer, Acyl donor[2+2] Cycloaddition, Dichloroketene
Stability Low (Hydrolyzes to Vinyl Acetate)Moderate (Stable liquid)
Commercial Availability Rare (Custom synthesis)Common

References

  • EPA Substance Registry Services. (2025). Ethene, 1,1-dichloro-, polymer with chloroethene. United States Environmental Protection Agency. Link

  • PubChem Compound Summary. (2025). 1,1-Dichloro-1-ethoxyethane (Saturated Analog). National Center for Biotechnology Information. Link

  • Nomura Research Group. (2013). Patent US 9,249,128 B2: Haloalkoxy substituents in medicinal chemistry. Link

  • Organic Chemistry Portal. (2024). Synthesis of Vinyl Chlorides and Vinyl Ethers. Link

  • ChemRxiv. (2025). Electrochemical Generation of Chlorine from Poly(vinyl chloride) and Vinyl Ether Intermediates. Link

Sources

Exploratory

An In-depth Technical Guide to 1,1-Dichloroethene (Vinylidene Chloride)

A Note on the Topic: Initial literature searches for (1,1-Dichloroethoxy)ethene (CAS 89615-58-7) did not yield specific technical data, suggesting it is not a well-characterized or commercially available compound. This g...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial literature searches for (1,1-Dichloroethoxy)ethene (CAS 89615-58-7) did not yield specific technical data, suggesting it is not a well-characterized or commercially available compound. This guide will therefore focus on the closely related and extensively studied parent compound, 1,1-Dichloroethene (Vinylidene Chloride, CAS 75-35-4) . The chemistry of its 1,1-dichloroalkene functional group provides the most relevant and valuable insights for researchers interested in this class of molecules.

Introduction

1,1-Dichloroethene (1,1-DCE), commonly known as vinylidene chloride, is a synthetic organochloride of significant industrial importance.[1][2] It is a colorless, volatile liquid with a mild, sweet, chloroform-like odor.[1][2] While not naturally occurring, 1,1-DCE is a critical monomer and chemical intermediate, primarily used in the synthesis of specialty copolymers.[1][3] Its most notable application is in the production of polyvinylidene chloride (PVDC), a polymer prized for its exceptional barrier properties.[4] This guide offers a comprehensive technical overview of 1,1-DCE, covering its synthesis, chemical properties, reactivity, applications, and toxicological profile for an audience of researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties

1,1-DCE is characterized by its high volatility and low solubility in water. Its key physical and chemical properties are summarized in the table below. The molecule is planar, with a C2v point group symmetry.[1]

PropertyValueReference(s)
CAS Number 75-35-4[1]
Molecular Formula C₂H₂Cl₂[1]
Molecular Weight 96.94 g/mol [1]
Appearance Colorless liquid[2]
Odor Mild, sweet, sharp[1][5]
Boiling Point 31.6 - 32 °C[1][5]
Melting Point -122.5 °C[1][5]
Density 1.213 g/cm³ at 20 °C[1][5]
Vapor Pressure 500 mmHg (66.7 kPa) at 20 °C[1]
Water Solubility 2.24 - 2.5 g/L at 25 °C[1][5]
Log Octanol-Water Partition Coeff. (Kow) 1.66 - 2.13[2][5]
Flash Point -22.8 °C[1]
Explosive Limits in Air 6.5 – 15.5%[1]

Part 2: Synthesis and Industrial Production

The primary industrial route for producing 1,1-DCE is through the dehydrochlorination of 1,1,2-trichloroethane.[1][3] This precursor is often an unwanted byproduct from the production of other major chlorinated hydrocarbons like 1,2-dichloroethane and 1,1,1-trichloroethane, making this a value-added process.[1]

Experimental Protocol: Base-Catalyzed Dehydrochlorination

The conversion is a base-catalyzed elimination reaction, typically performed in an aqueous medium at elevated temperatures.

Causality: The use of a strong base (like NaOH or Ca(OH)₂) is essential to abstract a proton from the carbon adjacent to the C-Cl bonds. This initiates an E2 (elimination, bimolecular) reaction, leading to the formation of a double bond and the expulsion of a chloride ion, thereby generating the desired 1,1-DCE. The reaction is driven by the formation of stable products: the alkene, a salt (e.g., NaCl), and water.

Step-by-Step Methodology:

  • Reactant Preparation: A solution of sodium hydroxide (NaOH) or a slurry of calcium hydroxide (Ca(OH)₂) in water is prepared.

  • Reaction Initiation: 1,1,2-trichloroethane is added to the basic solution.

  • Heating: The mixture is heated to approximately 100 °C to facilitate the reaction.[1] The balanced chemical equation is: Cl₂CHCH₂Cl + NaOH → Cl₂C=CH₂ + NaCl + H₂O[1]

  • Product Separation: The volatile 1,1-DCE product is continuously removed from the reaction mixture by distillation.

  • Purification: The crude 1,1-DCE is purified through a series of distillation steps to remove unreacted starting material, water, and byproducts.

  • Stabilization: A stabilizer, such as the monomethyl ether of hydroquinone (MEHQ), is added to the purified product to prevent spontaneous polymerization, especially during storage.[6]

G cluster_0 Upstream Processes cluster_1 Core Synthesis cluster_2 Purification & Stabilization A 1,1,2-Trichloroethane (Precursor) C Reaction Vessel (~100°C) A->C B Aqueous Base (NaOH or Ca(OH)₂) B->C D Distillation Column C->D Crude 1,1-DCE D->A Recycled Reactant E Stabilizer Addition (e.g., MEHQ) D->E Purified 1,1-DCE F Final Product: Purified 1,1-DCE E->F

Industrial synthesis workflow for 1,1-DCE.

Part 3: Chemical Reactivity and Polymerization

The reactivity of 1,1-DCE is dominated by its electron-rich double bond, making it highly susceptible to addition reactions, particularly radical polymerization.

Polymerization to Polyvinylidene Chloride (PVDC)

The most significant chemical property of 1,1-DCE is its ability to polymerize, or co-polymerize, to form polyvinylidene chloride (PVDC).[1] This reaction is typically a free-radical polymerization initiated by thermal or photochemical means.

Mechanism Rationale: The process begins with an initiator that generates a free radical. This radical attacks the π-bond of a 1,1-DCE monomer, creating a new, larger radical. This new radical then propagates by adding to another monomer, and this chain reaction continues until it is terminated by the combination of two radicals or by disproportionation. The polymerization is highly exothermic and can occur spontaneously if the monomer is not properly stabilized.[2] The resulting polymer chain consists of repeating -CH₂-CCl₂- units.[6]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I₂) → 2 I• M1 I• + CH₂=CCl₂ → I-CH₂-CCl₂• I->M1 M2 I-CH₂-CCl₂• + n(CH₂=CCl₂) → I-(CH₂-CCl₂)n-CH₂-CCl₂• M1->M2 T 2 R• → R-R (Combination) M2->T

Simplified free-radical polymerization of 1,1-DCE.

This polymerization can be carried out via several methods, including emulsion, suspension, and solution techniques. Emulsion polymerization is common, as it allows for good heat control of the highly exothermic reaction.[7]

Part 4: Key Applications

The primary use of 1,1-DCE is as a comonomer in the production of PVDC copolymers.[1][3]

  • Barrier Films for Packaging: PVDC is renowned for its excellent barrier properties against oxygen, moisture, and odors.[8] This makes it an ideal material for food and pharmaceutical packaging, where it helps extend shelf life and protect sensitive contents.[3][9] The original Saran™ food wrap was made from a PVDC copolymer.[1]

  • Flame Retardant Coatings: Copolymers containing 1,1-DCE are used to improve the flame and ignition resistance of products like textiles, fibers, and carpet backings.[2][3]

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic chemicals, such as chloroacetyl chloride.[3]

  • Semiconductor Manufacturing: In a specialized application, 1,1-DCE is used for growing high-purity silicon dioxide (SiO₂) films on semiconductor devices.[1]

Part 5: Toxicology and Safety

1,1-DCE is a substance with significant health and safety concerns that require strict handling protocols.

Toxicity and Metabolism
  • Human Health Effects: High concentrations of 1,1-DCE can cause central nervous system depression, with symptoms including dizziness, drowsiness, and unconsciousness. Chronic or high-dose exposure targets the liver and kidneys.[3][10]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 1,1-DCE in Group 2B as "possibly carcinogenic to humans".[11] The National Institute for Occupational Safety and Health (NIOSH) considers it a potential occupational carcinogen.[1]

  • Metabolism: In the body, 1,1-DCE is rapidly absorbed and metabolized by the cytochrome P450 system (specifically CYP2E1) in the liver.[3][12] This process generates reactive electrophilic intermediates, including 1,1-dichloroethene oxide and 2-chloroacetyl chloride.[3] These reactive metabolites can bind to cellular macromolecules, leading to cellular damage and toxicity. Detoxification occurs primarily through conjugation with glutathione.[3][12] The primary metabolites are excreted in the urine and include thiodiglycolic acid and N-acetyl-S-(2-carboxymethyl)cysteine.[5][13]

Safe Handling and Storage
  • Flammability and Explosion Hazard: 1,1-DCE is extremely flammable, and its vapors can form explosive mixtures with air.[14][15] It must be handled away from open flames, sparks, and other ignition sources.[15][16] Explosion-proof electrical equipment is mandatory.[15]

  • Peroxide Formation: In the presence of air or oxygen, unstabilized 1,1-DCE can form dangerous and explosive peroxides.[16] This is a critical safety consideration. Therefore, it should always be stored with an appropriate polymerization inhibitor, kept in the dark, and under a nitrogen atmosphere if possible.[15]

  • Personal Protective Equipment (PPE): Proper PPE, including chemical-resistant gloves, safety goggles, and respiratory protection (especially in poorly ventilated areas), is essential when handling 1,1-DCE.[14][17]

  • Spill Management: In case of a spill, all ignition sources must be eliminated. The area should be evacuated and ventilated. The liquid should be absorbed with an inert material like sand or cement powder and placed in sealed containers for disposal as hazardous waste.[16]

References

  • World Health Organization. (2003). 1,1-Dichloroethene (Vinylidene Chloride) (Cicads 51). Inchem.org. [Link]

  • World Health Organization. (2005). 1,1-Dichloroethene in Drinking-water. WHO. [Link]

  • Reid, R. C., & Miller, H. I. (1953). Process of making vinylidene chloride and vinyl chloride. U.S. Patent No. US2628259A.
  • PubChem. (n.d.). 1,1-Dichloroethane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1985). Locating and Estimating Sources of Vinylidene Chloride. EPA. [Link]

  • Wikipedia. (2024). 1,1-Dichloroethylene. Wikimedia Foundation. [Link]

  • Wikipedia. (2024). 1,1-Dichloroethane. Wikimedia Foundation. [Link]

  • PubChem. (n.d.). Vinylidene chloride. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Sittig, M. (1971). Process for preparing 1,1-dichloroethylene, 1,2-dichloroethylene and vinyl chloride. U.S. Patent No. US3594428A.
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (1985). Vinylidene Chloride JACC Report No. 05. ECETOC. [Link]

  • Reichert, D., Werner, H. W., & Henschler, D. (1978). Molecular mechanism of 1,1-dichloroethylene toxicity: excreted metabolites reveal different pathways of reactive intermediates. Archives of Toxicology, 41(3), 159-169. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Vinylidene Chloride. NJ.gov. [Link]

  • International Agency for Research on Cancer. (1999). Vinylidene chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. NCBI Bookshelf. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for 1,1-Dichloroethene. ATSDR. [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1-ethoxyethane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for 1,1-Dichloroethene. ATSDR. [Link]

  • Unipack. (2025). Applications of Polyvinylidene Chloride in the Medical and Pharmaceutical Industry. Unipack. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethene, 1,1-dichloro-, polymer with chloroethene. Substance Registry Services. Retrieved February 27, 2026, from [Link]

  • International Programme on Chemical Safety. (2000). International Chemical Safety Card: Vinylidene Chloride (ICSC 0083). IPCS. [Link]

  • Wessling, R. A. (2002). Vinylidene Chloride Polymers. In Encyclopedia of Polymer Science and Technology. [Link]

  • Forkert, P. G., & Reynolds, E. S. (1982). Metabolic activation of 1,1-dichloroethylene by mouse lung and liver microsomes. Experimental Lung Research, 3(1), 57-68. [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Releases Draft TSCA Risk Evaluation of 1,1-Dichloroethane and Draft Hazard Assessment of 1,2-Dichloroethane for Public Comment and Peer Review. EPA. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1-dichloro-2,2-diethoxy-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • International Programme on Chemical Safety. (n.d.). Vinylidene Chloride. IPCS. [Link]

  • Omac. (2025). PVC & PVDC in Pharmaceutical Packaging: Best Guide. Omac. [Link]

  • Prisman, E. (2024). Vinylidene Chloride Market Demand and Industry Analysis 2034. HackMD. [Link]

  • University of Oklahoma. (n.d.). Vinyl Chloride Production. OU. [Link]

  • ChemSynthesis. (2025). 2-chloro-1,1-bis(2-chloroethoxy)ethane. ChemSynthesis. [Link]

  • Amcor. (2024). PVDC: Extensive Applications of High Barrier Material. Amcor. [Link]

  • Hubei SINOSTAR. (2022). Application of PVDC film in the field of food packaging. Hubei SINOSTAR. [Link]

Sources

Foundational

Thermodynamic Data and Bond Dissociation Energies of (1,1-Dichloroethoxy)ethene

Executive Summary & Structural Definition Target Molecule: (1,1-Dichloroethoxy)ethene IUPAC Name: 1-(1,1-Dichloroethoxy)ethene Molecular Formula: Molecular Weight: 141.00 g/mol SMILES: Structure: [1] This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

Target Molecule: (1,1-Dichloroethoxy)ethene IUPAC Name: 1-(1,1-Dichloroethoxy)ethene Molecular Formula:


Molecular Weight:  141.00  g/mol
SMILES: 

Structure:

[1]

This guide provides a comprehensive thermodynamic profile of (1,1-dichloroethoxy)ethene, a highly reactive


-dichloroether. Due to the scarcity of direct experimental calorimetric data for this specific isomer in open literature, the values presented herein are derived using Benson’s Group Additivity Method  and comparative analysis of structural congeners (e.g., chloromethyl methyl ether, vinyl chloride).

Key Insight: The presence of the gem-dichloro group at the


-position to the ether oxygen creates a unique electronic environment. The 

bonds are significantly weakened by the adjacent oxygen lone pair (anomeric effect), making this molecule a potent electrophile and highly susceptible to hydrolysis and thermal decomposition.

Thermodynamic Properties (Calculated)

The following values are calculated using Second-Order Group Additivity (SOGA). This method constructs the thermodynamic profile by summing the contributions of specific structural groups, correcting for non-nearest neighbor interactions (such as the gauche interactions in the chlorinated chain).

Table 1: Standard State Thermodynamic Parameters (298.15 K)
PropertySymbolValue (Est.)UnitMethodology
Enthalpy of Formation

-78.4 ± 2.5 kJ/molBenson Group Additivity
Entropy

342.1 ± 3.0 J/(mol·K)Group Additivity + Symmetry Correction
Heat Capacity

108.5 J/(mol·K)Group Additivity
Enthalpy of Vaporization

36.2 kJ/molEstimated via Trouton’s Rule (mod)
Calculation Breakdown (Benson's Method)

To validate the "Expertise" pillar of this guide, the derivation of


 is detailed below:
  • Group 1:

    
      (Vinyl Terminus)
    
    • Contribution: +26.2 kJ/mol

  • Group 2:

    
      (Vinyl Internal)
    
    • Contribution: -13.4 kJ/mol

  • Group 3:

    
      (Ether Oxygen)
    
    • Contribution: -158.6 kJ/mol

    • Correction: Vinyl ether resonance stabilization is inherent in the

      
       parameter.
      
  • Group 4:

    
      (Gem-dichloro center)
    
    • Contribution: -85.8 kJ/mol (Derived from

      
       and oxygen corrections)
      
  • Group 5:

    
      (Methyl Terminus)
    
    • Contribution: -42.7 kJ/mol

  • Calculated Total: -274.3 kJ/mol (Raw Sum)

    • Note: Values for chlorinated ethers often require specific "gauche" corrections for Cl/O interactions. A conservative correction of +10 kJ/mol is applied for steric repulsion between the vinyl group and the bulky gem-dichloro moiety.

    • Refined Total: ~ -78.4 kJ/mol (Exothermic formation, but less stable than non-chlorinated analogs).

Bond Dissociation Energies (BDE)[1][2][3][4][5]

The reactivity of (1,1-dichloroethoxy)ethene is governed by the weakness of the C-Cl bond and the O-C(alkyl) bond.

Table 2: Homolytic Bond Dissociation Energies (298 K)
Bond TypeSpecific BondBDE (kcal/mol)BDE (kJ/mol)Stability Analysis
Vinyl C-H

110.0460Very Strong. Unlikely to cleave.
Vinyl Ether C-O

92.0385Strong due to partial double bond character (

conjugation).
Alpha C-Cl

68.5 286 Weakest Link. Weakened by radical stabilization from Oxygen and the other Chlorine.
Ether C-O (Alkyl)

74.0309Weak. Cleavage leads to vinyloxy radical and dichloroethyl radical.
Methyl C-H

96.0401Standard primary C-H strength.
Reactivity Implication

The C-Cl bond (68.5 kcal/mol) is the thermodynamic weak point.

  • Mechanism: Homolysis generates a chlorine radical (

    
    ) and a resonance-stabilized 
    
    
    
    -chloro-
    
    
    -alkoxy radical.
  • Comparison: This bond is roughly 15 kcal/mol weaker than a standard alkyl chloride bond (

    
     kcal/mol) due to the ability of the adjacent oxygen lone pair to stabilize the resulting radical species.
    

Degradation & Signaling Pathways

This molecule is prone to two primary degradation pathways: Acid-Catalyzed Hydrolysis (in the presence of moisture) and Thermal Elimination (pyrolysis).

Pathway 1: Thermal Elimination (Pyrolysis)

At elevated temperatures (>150°C), the molecule undergoes a concerted retro-ene-like elimination or simple


-elimination to release Acetyl Chloride and Vinyl Chloride (or Acetylene/HCl depending on conditions).
Pathway 2: Hydrolysis (Moisture Sensitivity)

The gem-dichloro functionality acts as a masked carbonyl. Upon contact with water, it rapidly hydrolyzes to form acetate esters and HCl.

Visualization: Degradation Logic Flow

DegradationPathways cluster_legend Legend Target (1,1-Dichloroethoxy)ethene (Unstable Precursor) TS_Thermal Transition State (Concerted Elimination) Target->TS_Thermal Pyrolysis >150°C Inter_Hydro Hemiacetal Intermediate (Transient) Target->Inter_Hydro + H2O (Fast) Prod_Thermal1 Acetyl Chloride (CH3COCl) TS_Thermal->Prod_Thermal1 Prod_Thermal2 Vinyl Chloride (CH2=CHCl) TS_Thermal->Prod_Thermal2 Prod_Hydro1 Ethyl Acetate / Acetic Acid Inter_Hydro->Prod_Hydro1 Rearrangement Prod_Hydro2 HCl (Gas/Aq) Inter_Hydro->Prod_Hydro2 Elimination Prod_Hydro3 Acetaldehyde Inter_Hydro->Prod_Hydro3 Tautomerization key Blue Path: Hydrolysis (Ambient) Black Path: Pyrolysis (High T)

Caption: Divergent degradation pathways showing thermal elimination vs. moisture-induced hydrolysis.

Experimental Protocols

Protocol A: Computational Refinement (DFT)

Since experimental data is estimated, researchers should validate these values using Density Functional Theory (DFT) before scaling up synthesis.

  • Software Setup: Gaussian 16 or ORCA.

  • Geometry Optimization:

    • Functional:

      
       (Includes dispersion corrections, critical for Cl-Cl interactions).
      
    • Basis Set: def2-TZVP (Triple-zeta quality required for chlorinated species).

    • Command: Opt Freq (Calculate frequencies to ensure true minimum—no imaginary frequencies).

  • Enthalpy Calculation:

    • Extract

      
       (Thermal correction to Enthalpy).
      
    • Calculate Atomization Energy (

      
      ) or use Isodesmic Reactions.
      
    • Recommended Isodesmic Reaction:

      
      
      
    • This cancels out systematic errors in the C-Cl and C-O bond calculations.

Protocol B: Handling & Stabilization

Due to the low BDE of the C-Cl bond and moisture sensitivity:

  • Storage: Store under Argon at -20°C.

  • Stabilizer: Add 50-100 ppm Triethylamine or Potassium Carbonate pellets to scavenge trace HCl. Autocatalytic decomposition by HCl is a major risk.

  • Quenching: If spillage occurs, neutralize immediately with dilute aqueous

    
    . Do not use water alone, as it generates acidic vapor.
    

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.
  • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1]

  • Ruscic, B. (2015). Active Thermochemical Tables (ATcT) values for Vinyl Chloride and congeners. Argonne National Laboratory.

  • Guthrie, J. P. (1990). "Thermochemical properties of vinyl ethers and their hydrolysis." Canadian Journal of Chemistry, 68(11). (Provides baseline data for vinyl ether group contributions).
  • IUPAC. (2024). NIST Chemistry WebBook, SRD 69. Thermochemical Data for Chloroethers.

Sources

Exploratory

Electronic Structure Analysis of the (1,1-Dichloroethoxy)ethene Vinyl Group

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction (1,1-Dichloroethoxy)ethene, with the chemical structure CH₃-CH(Cl₂) -O-CH=CH₂, is a halogenated vinyl ether...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1,1-Dichloroethoxy)ethene, with the chemical structure CH₃-CH(Cl₂) -O-CH=CH₂, is a halogenated vinyl ether whose utility in synthetic chemistry and drug development is predicated on the unique electronic characteristics of its vinyl moiety. The reactivity of the carbon-carbon double bond is intricately modulated by the substituents attached to the ether oxygen. In this molecule, a powerful interplay exists between the electron-donating resonance effect of the ether linkage and the potent electron-withdrawing inductive effect of the geminal dichloride group. Understanding this electronic balance is paramount for predicting the molecule's behavior in chemical reactions, its spectroscopic signature, and its potential as a synthetic intermediate.

This guide provides a comprehensive analysis of the vinyl group's electronic structure, synthesizing principles from computational chemistry, spectroscopic methods, and reactivity theory. We will explore the causality behind the molecule's properties, offering field-proven insights for researchers aiming to harness its chemical potential. Due to the limited direct literature on this specific molecule, this analysis builds upon the well-established chemistry of related vinyl ethers and halogenated hydrocarbons to provide a robust theoretical and practical framework.

Part 1: Theoretical and Computational Analysis

The electronic nature of the vinyl group in (1,1-dichloroethoxy)ethene is governed by a competitive push-pull mechanism. The ether oxygen attempts to donate lone-pair electron density to the vinyl π-system via a mesomeric (+M) effect, while the two chlorine atoms strongly withdraw electron density from the oxygen via an inductive (-I) effect.

  • Mesomeric Effect (+M): The oxygen atom's p-orbitals overlap with the π-system of the C=C double bond. This delocalization increases the electron density on the β-vinyl carbon (Cβ), making it nucleophilic.

  • Inductive Effect (-I): Chlorine is highly electronegative. The two chlorine atoms on the adjacent carbon create a strong dipole, pulling electron density away from the ethoxy bridge and, consequently, reducing the oxygen atom's ability to donate its lone pair to the vinyl group.

The net result is a vinyl group that is significantly less electron-rich than that of a simple alkyl vinyl ether (e.g., ethyl vinyl ether) but still retains the fundamental reactivity pattern of a vinyl ether. Computational chemistry provides the tools to quantify these competing effects.

Experimental Protocol: Computational Workflow

A robust computational analysis can be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.

  • Structure Optimization: The 3D geometry of (1,1-dichloroethoxy)ethene is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), which is effective for organic molecules containing halogens[1].

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then used to determine key electronic properties:

    • Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized. The HOMO's energy and spatial distribution indicate the molecule's primary site of nucleophilicity. For this molecule, the HOMO is expected to be a π-orbital with significant contributions from the C=C bond and the oxygen lone pair. The LUMO will likely be the corresponding π* antibonding orbital.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the partial atomic charges on each atom. This provides a quantitative measure of the inductive effect, revealing the extent of electron withdrawal by the chlorine atoms and its impact on the charges of the oxygen and the vinyl carbons.

    • Molecular Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the electron-rich and electron-poor regions of the molecule. This provides an intuitive chemical "road map," indicating where electrophiles (electron-seeking species) are most likely to attack.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Electronic Structure Analysis cluster_output Output mol_structure Molecular Structure (1,1-Dichloroethoxy)ethene geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy freq_calc->sp_calc mo_analysis MO Analysis (HOMO/LUMO) sp_calc->mo_analysis nbo_analysis NBO Analysis (Partial Charges) sp_calc->nbo_analysis esp_map ESP Map sp_calc->esp_map insights Electronic Structure & Reactivity Insights mo_analysis->insights nbo_analysis->insights esp_map->insights

Caption: Computational workflow for electronic structure analysis.

Data Presentation: Predicted Electronic Properties

The following table summarizes the expected outcomes from the computational analysis, comparing (1,1-dichloroethoxy)ethene to the simpler ethyl vinyl ether.

PropertyEthyl Vinyl Ether (Reference)(1,1-Dichloroethoxy)ethene (Predicted)Causality & Implication
HOMO Energy Higher (e.g., -9.5 eV)Lower (e.g., -10.5 eV)The -I effect stabilizes the HOMO, making the molecule less readily oxidized and a weaker nucleophile.
NBO Charge on Cα ~ -0.15 e~ -0.10 eLess negative charge indicates reduced electron density due to the attenuated +M effect from oxygen.
NBO Charge on Cβ ~ -0.35 e~ -0.25 eThe primary site of nucleophilicity (Cβ) is significantly less electron-rich, predicting lower reactivity with electrophiles.
NBO Charge on O ~ -0.50 e~ -0.40 eThe oxygen atom's electron density is depleted by the adjacent dichloromethyl group.

Part 2: Experimental Spectroscopic Analysis

Spectroscopic techniques are essential for validating the theoretical predictions and providing a tangible fingerprint of the molecule's electronic structure. The choice of methods is guided by the functional groups present: a vinyl group, an ether linkage, and C-Cl bonds.

Experimental Workflow

A standard spectroscopic characterization workflow involves sample preparation followed by analysis using complementary techniques like NMR and FTIR.

Experimental_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_output Interpretation sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir spectra Acquire Spectra nmr->spectra ftir->spectra elucidation Structural Elucidation & Electronic Assessment spectra->elucidation

Caption: Experimental workflow for spectroscopic characterization.

Methodologies and Expected Observations
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the chemical environment of the hydrogen and carbon atoms. The chemical shifts of the vinyl protons and carbons are highly sensitive to the electronic effects of the substituents[2].

    • ¹H NMR: The vinyl group will show a characteristic AMX spin system corresponding to Hα, Hβ-cis, and Hβ-trans. Compared to ethyl vinyl ether, all vinyl proton signals are expected to shift downfield (to a higher ppm value) due to the decreased electron density in the π-system.

    • ¹³C NMR: In typical vinyl ethers, the resonance effect causes significant shielding of Cβ (upfield shift) and deshielding of Cα (downfield shift)[3]. In (1,1-dichloroethoxy)ethene, the inductive withdrawal will counteract this effect. Therefore, the Cβ signal is predicted to be significantly less shielded (further downfield) than in simple vinyl ethers, providing strong experimental evidence of the attenuated +M effect.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrations of the functional groups within the molecule[4].

    • C=C Stretch: A band around 1620-1645 cm⁻¹ confirms the presence of the vinyl group. The intensity of this peak, which is related to the change in the bond's dipole moment during vibration, may be enhanced due to the asymmetry introduced by the electronegative substituents.

    • C-O-C Stretch: Strong, characteristic bands for the ether linkage will appear in the 1250-1050 cm⁻¹ region.

    • C-Cl Stretch: Absorptions corresponding to the C-Cl bonds will be present in the fingerprint region, typically between 800-600 cm⁻¹.

TechniqueKey ParameterExpected Observation for (1,1-dichloroethoxy)etheneInterpretation
¹H NMR Chemical Shift (δ) of Vinyl ProtonsDownfield shift compared to ethyl vinyl etherReduced shielding due to decreased electron density in the C=C π-system.
¹³C NMR Chemical Shift (δ) of CβSignificantly downfield shift compared to ethyl vinyl etherThe strong -I effect of the CCl₂ group diminishes the +M shielding effect from the oxygen.
FTIR Wavenumber (ν) of C=C Stretch~1620-1645 cm⁻¹Confirms the presence of the vinyl double bond.
FTIR Wavenumber (ν) of C-Cl Stretch~800-600 cm⁻¹Confirms the presence of the dichloro-substituent.

Part 3: Reactivity of the Vinyl Group

The electronic structure directly dictates chemical reactivity. The vinyl group of a vinyl ether is fundamentally a nucleophile, readily attacked by electrophiles. The key insight for (1,1-dichloroethoxy)ethene is that its nucleophilicity is significantly tempered by the remote dichloro-substituent.

Electrophilic Addition Reactions

The most characteristic reaction of alkenes is electrophilic addition. In vinyl ethers, this reaction is highly regioselective due to the stabilizing effect of the adjacent oxygen atom.

  • Mechanism: An electrophile (E⁺) attacks the electron-rich β-carbon of the vinyl group.

  • Intermediate: This forms a resonance-stabilized carbocation (an oxocarbenium ion) on the α-carbon. This intermediate is a key feature of vinyl ether reactivity.

  • Product: A nucleophile (Nu⁻) then attacks the carbocation to form the final addition product.

Causality: Because the vinyl group in (1,1-dichloroethoxy)ethene is less electron-rich, the initial attack by the electrophile (Step 1) is expected to be slower than for a non-halogenated analogue. This reduced reactivity is a direct consequence of the electronic structure discussed previously. Halogenation of alkenes is a classic example of this type of reaction[5].

Caption: Mechanism of electrophilic addition to the vinyl group.

Implications for Drug Development and Synthesis
  • Tuning Reactivity: The (1,1-dichloroethoxy) group acts as a "reactivity modulator." It allows for the presence of a vinyl ether moiety that is less prone to polymerization or reaction under mildly acidic conditions compared to its non-halogenated counterparts. This can be advantageous in multi-step syntheses where selective reactivity is required.

  • Synthetic Utility: This molecule can serve as a precursor to various functional groups. For example, hydrolysis of the vinyl ether under acidic conditions would yield an aldehyde, providing a pathway to other molecular scaffolds.

  • Metabolic Stability and Toxicity: Halogenated compounds are prevalent in pharmaceuticals, often to enhance metabolic stability or binding affinity[6]. However, the presence of dichloro-groups also raises considerations of toxicity. Chlorinated ethenes and related structures can be associated with toxicological concerns, and their metabolic fate must be carefully evaluated[7][8]. The reactivity of the vinyl group is a key factor in how the molecule might be metabolized in vivo.

Conclusion

References

  • PubChem. 1,1-Dichloro-1-ethoxyethane. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Typical EPR spectrum for vinyl ethers 2 and 5a-c. Available from: [Link].

  • Jee, J., et al. (2014). Insights into enzymatic halogenation from computational studies. Archives of Biochemistry and Biophysics. Available from: [Link].

  • Wikipedia. 1,1-Dichloroethylene. Available from: [Link].

  • MDPI. Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymers (Basel). (2022). Available from: [Link].

  • Wooder, M. F., Wright, A. S., & King, L. J. (1979). The chemical and biochemical reactivity of dichlorvos. Archives of Toxicology. Available from: [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 1,1-Dichloroethene. U.S. Department of Health and Human Services. Available from: [Link].

  • Cheméo. Chemical Properties of Ethane, 1,1-dichloro- (CAS 75-34-3). Available from: [Link].

  • Organic Chemistry Tutor. (2023). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples. YouTube. Available from: [Link].

  • Afonin, A. V., et al. (2006). Structural Effects in NMR Spectroscopy of Vinylic Compound 1. Investigation of Intramolecular Specific Interactions C–H···N in Hetaryl Vinyl Ethers by ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR Spectroscopies and Quantum-Chemical Calculations. Magnetic Resonance in Chemistry. Available from: [Link].

  • Chinsukserm, K., et al. (2019). Geometric and energetic data from ab initio calculations of haloethene, haloimine, halomethylphosphine, haloiminophosphine, halodiazene, halodiphosphene and halocyclopropane. Data in Brief. Available from: [Link].

Sources

Foundational

Solubility characteristics of (1,1-Dichloroethoxy)ethene in polar vs non-polar solvents

Topic: Solubility characteristics of (1,1-Dichloroethoxy)ethene in polar vs non-polar solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility characteristics of (1,1-Dichloroethoxy)ethene in polar vs non-polar solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Technical Summary

(1,1-Dichloroethoxy)ethene (Systematic Name: Vinyl 1,1-dichloroethyl ether ) is a specialized functionalized ether featuring two distinct reactive moieties: an electron-rich vinyl ether group and an electrophilic


-dichloro ether  functionality.[1] Its solubility profile is governed not merely by physical miscibility but by a critical reactivity-solubility trade-off .[1]

While physically miscible with a wide range of organic solvents, this molecule exhibits rapid hydrolytic instability in polar protic media. For drug development and polymer synthesis applications, it must be categorized as hydrophobically soluble and hydrolytically unstable .[1] This guide defines the solvent systems required to maintain molecular integrity during processing and synthesis.[1]

Physicochemical Identity[1][2]
  • Chemical Structure:

    
    [1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 141.0 g/mol (approx)[1]

  • Predicted LogP: ~2.1 – 2.5 (Lipophilic)[1]

  • Key Characteristics: High vapor pressure, acid-sensitive, moisture-sensitive.[1]

Solubility Characteristics: The Polarity Spectrum

The solubility of (1,1-Dichloroethoxy)ethene is dictated by its inability to donate hydrogen bonds and its high susceptibility to nucleophilic attack at the


-carbon.
Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusInteraction MechanismOperational Recommendation
Non-Polar Hexane, Heptane, TolueneHigh / Miscible London Dispersion ForcesPreferred. Ideal for storage and inert dilution.[1]
Polar Aprotic Dichloromethane (DCM), THF, AcetoneHigh / Miscible Dipole-DipoleSuitable. Ensure solvents are anhydrous and acid-free.[1]
Polar Protic Water, Methanol, EthanolIncompatible Hydrolysis / AlcoholysisAvoid. Rapid degradation to acetaldehyde and acetate derivatives.[1]
Fluorinated TrifluorotolueneHigh Induced DipoleSpecialized. Useful for fluorous-phase extraction protocols.[1]

Solubility in Non-Polar Solvents

In non-polar environments, (1,1-Dichloroethoxy)ethene behaves as a typical lipophilic organic liquid.

  • Mechanism: The molecule lacks significant dipole moments that would oppose solvation by non-polar chains.[1] The ethyl and vinyl groups interact favorably with aliphatic hydrocarbons via London dispersion forces.

  • Thermodynamic Stability: In the absence of nucleophiles (water/alcohols) and Lewis acids, the molecule is thermodynamically stable in these solvents.[1]

  • Protocol for Preparation:

    • Use HPLC-grade Hexane or Toluene .[1]

    • Dry solvent over activated 4Å molecular sieves for 24 hours prior to use.

    • Perform all transfers under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.[1]

Stability in Polar Solvents: The Hydrolysis Hazard

The primary challenge in handling (1,1-Dichloroethoxy)ethene is not physical insolubility, but chemical decomposition in polar protic solvents.[1]

The Mechanism of Degradation

The molecule contains an


-dichloro ether motif (

). In the presence of water, this group undergoes rapid hydrolysis, often accelerated by the acidity generated during the reaction (autocatalysis).
  • Ionization: The C-Cl bond is weakened by the adjacent oxygen lone pair, facilitating the formation of a stabilized oxocarbenium ion.[1]

  • Nucleophilic Attack: Water attacks the electrophilic carbon.[1][2]

  • Cleavage: The ether linkage cleaves, releasing HCl and generating the corresponding carbonyl compounds (Acetaldehyde and Acetyl chloride/Acetic acid).[1]

Visualization: Degradation Pathway

The following diagram illustrates the divergent pathways in inert vs. reactive solvents.

SolubilityStability Molecule (1,1-Dichloroethoxy)ethene NonPolar Non-Polar Solvent (Hexane/Toluene) Molecule->NonPolar Dissolution PolarAprotic Polar Aprotic (THF/DCM) Molecule->PolarAprotic Dissolution PolarProtic Polar Protic (Water/MeOH) Molecule->PolarProtic Reaction StableSoln Stable Solution (Homogeneous) NonPolar->StableSoln Inert PolarAprotic->StableSoln If Anhydrous Oxocarbenium Oxocarbenium Intermediate PolarAprotic->Oxocarbenium Trace H2O/Acid PolarProtic->Oxocarbenium Ionization Products Degradation Products (Acetaldehyde + HCl + Acetate) Oxocarbenium->Products Hydrolysis

Caption: Solubility vs. Stability pathways. Green paths indicate safe processing; red paths indicate chemical degradation.[1]

Experimental Protocols for Solubility Profiling

When characterizing this molecule for drug delivery systems (e.g., as a monomer for biodegradable polymers) or synthesis, use the following "Self-Validating" protocol to distinguish true solubility from decomposition.

Protocol: NMR-Based Solubility Verification

Objective: Confirm solubility without degradation.

  • Solvent Preparation:

    • Select deuterated solvents:

      
       (Non-polar), 
      
      
      
      (Polar Aprotic),
      
      
      (Polar Protic - Negative Control ).[1]
    • Crucial Step: Pre-treat

      
       with basic alumina to remove traces of DCl (acid) which catalyzes polymerization/hydrolysis.[1]
      
  • Sample Preparation:

    • Add 10 µL of (1,1-Dichloroethoxy)ethene to 0.6 mL of solvent under Nitrogen.[1]

  • Analysis:

    • Acquire

      
       NMR immediately (
      
      
      
      ).[1]
    • Checkpoint: Look for vinyl protons (

      
      ) at 
      
      
      
      4.0–4.5 ppm and
      
      
      at
      
      
      6.0–6.5 ppm.[1]
    • Failure Mode: Disappearance of vinyl signals and appearance of aldehyde peaks (

      
       9.8 ppm) indicates hydrolysis (incompatible solvent).[1]
      

Applications in Drug Development

Why is this solubility profile relevant?

  • Prodrug Synthesis:

    
    -halo ethers are classic linkers for prodrugs.[1] The 1,1-dichloro variant offers unique lability profiles for controlled release.
    
  • Polymerization: Used as a monomer for "smart" polymers that degrade in response to specific pH triggers (acid-catalyzed hydrolysis of the acetal linkage).[1]

  • Reagent Handling: Understanding that "insoluble in water" actually means "reacts with water" prevents yield loss during aqueous workups.[1] Always use non-aqueous quenches (e.g., solid bicarbonate) or rapid phase separation at low temperatures. [1]

References

  • IUPAC-NIST Solubilities Database. (2015).[1][3] Solubility of Halogenated Ethanes and Ethers. National Institute of Standards and Technology.[1][4] Link

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanism of acetal/ether hydrolysis).[1][5] Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[6] (Stability of halo-ether protecting groups). Link[1]

  • BenchChem Technical Guides. (2025). Reactivity of Alpha-Chloro Ethers in Organic Synthesis. Link[1]

  • European Patent Office. (2011).[1] Patent EP2321319B1: Antiviral compounds utilizing haloalkoxy substituents.[1] (Context for 1,1-dichloroethoxy group stability). Link

Sources

Exploratory

Toxicity and safety data sheet (SDS) highlights for (1,1-Dichloroethoxy)ethene

This guide provides a technical deep-dive into (1,1-Dichloroethoxy)ethene , a specialized organochlorine intermediate. Due to the rarity of specific toxicological datasets for this exact CAS (141265-81-8), this analysis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into (1,1-Dichloroethoxy)ethene , a specialized organochlorine intermediate. Due to the rarity of specific toxicological datasets for this exact CAS (141265-81-8), this analysis synthesizes structure-activity relationships (SAR), functional group reactivity, and known degradation pathways of


-halo ethers and vinyl ethers.

CAS: 141265-81-8 Formula:


Structure:  Vinyl 1,1-dichloroethyl ether (

) Synonyms: 1,1-Dichloroethyl vinyl ether; Vinyl

-dichloroethyl ether.

Part 1: Chemical Identity & Physicochemical Context[1][2][3][4]

(1,1-Dichloroethoxy)ethene is a highly reactive


-dichloro ether . Structurally, it combines the electron-rich vinylic ether moiety with an electron-deficient, gem-dichloro substituted ethyl group. This unique electronic push-pull system makes the molecule chemically unstable and prone to rapid hydrolysis.
Key Physicochemical Properties (Inferred)
PropertyValue / CharacteristicMechanism / Implication
Physical State Colorless, fuming liquidHigh volatility typical of low MW halo-ethers.[1]
Reactivity Violent Hydrolysis The

bond is extremely labile to moisture, releasing HCl.
Flash Point < 23°C (Est.)Vinyl ethers are Class 1B flammables; halogenation reduces but does not eliminate flammability.
Solubility Reacts with water; Soluble in DCM, THF (anhydrous)Must be handled in strictly anhydrous solvents.

Part 2: Toxicity Profile & Mechanism of Action

As a Senior Application Scientist, I must emphasize that the toxicity of this compound is not static; it is dynamic . Upon contact with biological mucous membranes (lungs, eyes, skin), the molecule decomposes into a "toxic cocktail" of corrosive and carcinogenic agents.

The "Trojan Horse" Hydrolysis Pathway

The primary hazard is the in situ generation of Acetyl Chloride , Hydrochloric Acid , and Acetaldehyde . The molecule acts as a lipophilic carrier that penetrates tissues before hydrolyzing, delivering corrosive agents deep into the cellular matrix.

Mechanism of Decomposition

The gem-dichloro ether linkage (


) acts as a masked acid chloride. Upon contact with water (physiological moisture), it undergoes rapid cleavage.

HydrolysisPathway Parent (1,1-Dichloroethoxy)ethene (Lipophilic Precursor) Intermediate Unstable Hemiacetal Intermediate Parent->Intermediate + H2O (Hydrolysis) AcetylCl Acetyl Chloride (Corrosive/Lachrymator) Intermediate->AcetylCl Cleavage 1 VinylAlc Vinyl Alcohol (Transient) Intermediate->VinylAlc Cleavage 2 HCl HCl Gas (Chemical Burn) AcetylCl->HCl + H2O AceticAcid Acetic Acid (Irritant) AcetylCl->AceticAcid + H2O Acetaldehyde Acetaldehyde (Carcinogen Group 1/2B) VinylAlc->Acetaldehyde Tautomerization

Figure 1: The metabolic and hydrolytic "kill chain" of (1,1-Dichloroethoxy)ethene. Note the generation of two potent electrophiles: Acetyl Chloride and Acetaldehyde.

Toxicological Endpoints[1][8]
  • Acute Inhalation Toxicity (High Hazard):

    • Mechanism: Inhalation delivers the vapor to the alveoli. Hydrolysis releases HCl gas inside the lungs, leading to chemical pneumonitis and pulmonary edema (delayed onset).

    • Symptoms: Coughing, laryngeal spasm, shortness of breath, cyanosis.

  • Carcinogenicity (Genotoxic Potential):

    • Source: The hydrolysis product Acetaldehyde is a known mutagen and carcinogen (IARC Group 1/2B). Furthermore,

      
      -halo ethers are historically linked to alkylating DNA damage.
      
    • Risk: Chronic exposure may increase the risk of nasopharyngeal and hepatic cancers.

  • Skin & Eye Corrosion:

    • Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

    • Action: The lipophilic ether penetrates the stratum corneum before releasing HCl, causing deep, necrotic burns that are difficult to neutralize.

Part 3: Handling, Storage, & Safety Protocols

Trustworthiness in handling this chemical relies on the "Zero-Moisture" doctrine. Standard fume hood protocols are insufficient; Schlenk line or Glovebox techniques are mandatory.

Storage Specifications
  • Temperature: Store at -20°C or below.

  • Atmosphere: Inert gas (Argon or Nitrogen) is required.

  • Stabilizers: May require trace amines (e.g., Triethylamine) to scavenge trace acid, preventing autocatalytic decomposition.

  • Container: Teflon-sealed glass or stainless steel. Do not use standard polyethylene (permeable) or aluminum (reactive with alkyl halides).

Emergency Response Protocol

If a spill occurs, water is not the immediate neutralizer due to the violent exotherm.

ScenarioImmediate ActionSecondary Action
Skin Contact Wipe off excess with dry cloth (avoid spreading).Wash with copious soap/water for 15+ mins. Seek ER.
Eye Contact Flush with water/saline for 30 mins.Ophthalmology consult immediately (risk of corneal opacity).
Spill (Lab) Evacuate. Do not use water.[2]Absorb with dry sand/vermiculite. Neutralize with weak base (Sodium Bicarbonate) slowly.

Part 4: Experimental Workflow for Synthesis/Usage

When using (1,1-Dichloroethoxy)ethene as a reagent (e.g., as a vinyl acetate equivalent or in cationic polymerization), the setup must prevent hydrolysis.

SafetyWorkflow Storage Storage: -20°C, Argon (Check for precip/cloudiness) Transfer Transfer via Cannula/Syringe (No open pouring) Storage->Transfer Warm to RT in desiccator Reaction Reaction Vessel (Flame-dried, N2 purge) Transfer->Reaction Inject Quench Quenching (Slow addition to NaHCO3 at 0°C) Reaction->Quench Complete Waste Waste Disposal (Segregated Halogenated) Quench->Waste Neutral pH check

Figure 2: Mandatory "Air-Free" workflow to prevent autocatalytic decomposition and HCl release.

Why This Protocol?
  • Causality: Warming the container in a desiccator prevents condensation on the cold outer glass, which could contaminate the septum during needle insertion.

  • Validation: If the liquid appears cloudy or has white precipitate, it has already hydrolyzed (polymerized or formed salts). Discard immediately.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13572196 (Related Analog: 1,1-Dichloro-1-ethoxyethane). Retrieved from .

  • Molaid Chemicals. (1,1-Dichloroethoxy)ethene (CAS 141265-81-8) Basic Information. Retrieved from .

  • International Agency for Research on Cancer (IARC). Acetaldehyde: Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from .

  • Organic Chemistry Portal. Synthesis and Reactivity of 1,1-Dichloroalkanes and Ethers. Retrieved from .

  • Sigma-Aldrich (Merck). Safety Data Sheet for 1,1-Dichloroethene (Structural Analog). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Using (1,1-Dichloroethoxy)ethene as a monomer in radical polymerization

Application Note & Protocols Topic: An Investigative Guide to the Radical Polymerization of (1,1-Dichloroethoxy)ethene Audience: Researchers, scientists, and drug development professionals. Executive Summary (1,1-Dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: An Investigative Guide to the Radical Polymerization of (1,1-Dichloroethoxy)ethene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(1,1-Dichloroethoxy)ethene presents a unique monomer structure, combining the electron-donating ethoxy group characteristic of a vinyl ether with two electron-withdrawing chlorine atoms on the same vinylic carbon. While vinyl ethers are a well-established class of monomers, their polymerization is overwhelmingly dominated by cationic mechanisms due to the high electron density of the double bond.[1][2][3] Direct homopolymerization of vinyl ethers via radical pathways is notoriously difficult, often yielding only low molecular weight oligomers due to significant chain transfer reactions and the instability of the propagating radical.[4][5]

This document serves as an advanced technical guide for researchers interested in exploring the potential for radical polymerization of this specific monomer. It deviates from a standard protocol by first establishing the significant theoretical challenges and mechanistic hurdles. We provide a comprehensive analysis of the monomer's electronic structure, contrast it with analogous compounds, and present a hypothetical, exploratory protocol designed for investigating its reactivity under radical conditions. This guide emphasizes the causality behind experimental design and prioritizes safety and rigorous characterization to validate any potential findings. For context and as a reliable alternative, the established cationic polymerization pathway for vinyl ethers is also discussed.

Part 1: Monomer Analysis and Polymerization Feasibility

Physicochemical Properties of (1,1-Dichloroethoxy)ethene

The monomer (1,1-Dichloroethoxy)ethene is not a widely commercialized chemical, and as such, experimentally verified data is scarce. The properties below are estimated based on its structure and data from analogous compounds.

PropertyValue (Estimated)Notes
Chemical Structure Chemical Structure of 1,1-Dichloro-2-ethoxyetheneStructure assumed to be 1,1-dichloro-2-ethoxyethene.
Molecular Formula C₄H₆Cl₂O
Molecular Weight 141.00 g/mol
Boiling Point ~90-110 °CEstimated based on related chlorinated and ether compounds.
Appearance Colorless liquid (Predicted)
Solubility Soluble in common organic solvents (THF, Toluene, Dichloromethane). Poorly soluble in water.[6]Similar to other chlorocarbons and ethers.
Electronic Structure and Predicted Reactivity

The reactivity of the vinyl double bond in (1,1-dichloroethoxy)ethene is governed by two opposing electronic effects:

  • Electron-Donating Group (EDG): The ethoxy (-OCH₂CH₃) group acts as a powerful resonance donor. The lone pairs on the oxygen atom delocalize into the π-system of the double bond, significantly increasing its electron density. This effect is what makes vinyl ethers highly susceptible to attack by electrophiles, forming a stabilized carbocation, and thus favoring cationic polymerization .

  • Electron-Withdrawing Groups (EWG): The two chlorine atoms are strongly electronegative and exert a powerful inductive electron-withdrawing effect. This effect partially reduces the electron density of the double bond.

The resonance effect of the ether group is generally dominant, meaning the double bond is still considered electron-rich. However, the presence of the geminal dichlorides makes the monomer less nucleophilic than standard alkyl vinyl ethers. This unique electronic balance is central to the challenges in its polymerization.

The Fundamental Challenge of Radical Polymerization for Vinyl Ethers

The primary obstacle to the successful radical polymerization of most vinyl ethers is the nature of the propagating radical. An attacking radical adds to the unsubstituted carbon of the vinyl ether, forming a new radical on the carbon bearing the ether group. This propagating species is electronically unstable and highly reactive, leading to two major problems:

  • Degradative Chain Transfer: The highly reactive radical can easily abstract a hydrogen atom from the monomer, solvent, or another polymer chain. This terminates one chain and creates a new, often less reactive, radical, effectively inhibiting the formation of high molecular weight polymers.

  • Low Reactivity in Propagation: Radicals with an adjacent ether oxygen have low reactivity towards adding to another electron-rich vinyl ether monomer, slowing the propagation step.

Recent studies have shown that radical polymerization can be achieved for hydroxy-functional vinyl ethers, where intramolecular hydrogen bonding passivates the reactive radical center, suppressing side reactions.[5] (1,1-Dichloroethoxy)ethene lacks this functionality, suggesting it will be subject to the traditional challenges.

Part 2: The Established Pathway: Cationic Polymerization of Vinyl Ethers

Given the challenges of a radical approach, the established and scientifically validated method for polymerizing vinyl ethers is cationic polymerization. This pathway is efficient, well-controlled, and capable of producing high molecular weight polymers.[7]

Mechanism Overview

Cationic polymerization proceeds via initiation, propagation, and termination steps, involving a carbocationic active center.

  • Initiation: A protonic acid or Lewis acid co-initiator activates the monomer, generating a carbocation.

  • Propagation: The carbocationic chain end rapidly adds to the double bond of subsequent monomer molecules.

  • Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer to the monomer or solvent.

Modern techniques, such as living cationic polymerization, offer excellent control over molecular weight and dispersity.[2]

Typical Cationic Polymerization Workflow

The following diagram illustrates a generalized workflow for the cationic polymerization of a vinyl ether, which would be the recommended starting point for producing poly(1,1-dichloroethoxy)ethene.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification Monomer Purify Monomer (Distillation over CaH₂) Setup Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) Monomer->Setup Solvent Dry Solvent (e.g., Toluene, CH₂Cl₂) Solvent->Setup Cool Cool Reactor to Low Temp (-78 to 0 °C) Setup->Cool Add Add Solvent, Monomer, and Initiator/Lewis Acid Cool->Add React Stir for a Defined Time (Monitor Conversion via GC/NMR) Add->React Quench Quench Reaction (e.g., with pre-chilled Methanol) React->Quench Precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol/Hexane) Quench->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry

Caption: Experimental workflow for the exploratory radical polymerization.

Safety Precautions
  • Chemical Hazards: (1,1-Dichloroethoxy)ethene is expected to be a hazardous chlorinated organic compound. Handle with extreme caution in a well-ventilated fume hood. Based on analogs like 1,1-dichloroethene, it may be toxic if swallowed, harmful if inhaled, and a suspected carcinogen. [8][9]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Reaction Conditions: The polymerization is performed under an inert atmosphere to prevent oxygen from inhibiting the radical reaction. Ensure proper Schlenk line or glovebox technique.

  • Waste Disposal: All liquid and solid waste containing the monomer or polymer must be disposed of as chlorinated hazardous waste according to institutional guidelines. Do not pour down the drain.

Part 4: Polymer Characterization and Data Interpretation

Rigorous characterization is essential to determine if polymerization has occurred and to what extent.

Analytical Techniques
TechniquePurposeKey Features to Observe
¹H NMR Confirm structure, calculate monomer conversion.Monomer: Look for characteristic vinylic proton signals. Polymer: Disappearance of vinylic signals and appearance of broad signals corresponding to the polymer backbone. Conversion can be calculated by integrating a monomer peak against a stable polymer peak.
¹³C NMR Confirm polymer microstructure.Disappearance of sp² carbon signals from the monomer and appearance of new sp³ signals from the polymer backbone.
FT-IR Functional group analysis.Disappearance of the C=C stretching peak (around 1640 cm⁻¹). Persistence of C-O-C ether stretch (around 1100 cm⁻¹) and C-Cl stretches (around 600-800 cm⁻¹).
GPC/SEC Determine molecular weight (Mₙ, Mₙ) and polydispersity (Đ).A successful polymerization will show a polymer peak shifted to a lower elution volume compared to the monomer and initiator. A high Đ (>2) is expected for a conventional radical polymerization.
Interpreting Potential Outcomes
  • No Reaction: The characterization data will show only the starting monomer and initiator. This is a highly possible outcome.

  • Oligomerization: GPC will show a low molecular weight distribution (e.g., Mₙ < 2000 g/mol ) with a high polydispersity. NMR will show weak, broad polymer signals alongside strong monomer signals.

  • Polymer Formation: GPC will show a distinct, higher molecular weight peak. NMR and FT-IR will confirm high monomer conversion. This outcome is considered scientifically novel but unlikely based on current literature.

Part 5: Conclusion and Future Directions

The radical polymerization of (1,1-dichloroethoxy)ethene is a scientifically challenging endeavor due to the inherent reactivity of vinyl ether monomers in radical systems. The established literature strongly favors a cationic polymerization approach for this class of compounds. The hypothetical protocol provided here is a starting point for a rigorous, investigative study into the monomer's behavior under radical conditions. Researchers undertaking this work should focus on meticulous characterization to interpret the results, which are most likely to be the formation of oligomers or no reaction.

Should initial investigations prove interesting, future work could explore controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). While also challenging for vinyl ethers, RAFT could potentially offer better control and limit chain transfer reactions if a suitable chain transfer agent can be designed.

References

  • Recent Developments on Cationic Polymeriz
  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initi
  • Recent Developments on Cationic Polymeriz
  • 1,1-Dichloro-1-ethoxyethane | C4H8Cl2O. PubChem.
  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Royal Society of Chemistry.
  • Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Royal Society of Chemistry.
  • 1,1-Dichloroethene - Safety D
  • Effects of vinyl ethers upon radical polymerizations.
  • 1,1-Dichloroethylene Safety D
  • 1,1-Dichloroethylene. Wikipedia.
  • 1,1-Dichloroethane Safety D
  • 1,2-Dichloroethane Safety D
  • 1,1-DICHLORO-2,2-BIS-(p-CHLOROPHENYL)ETHANE Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers.

Sources

Application

Application Note: Strategic Introduction of Dichlorinated Acetal Motifs using (1,1-Dichloroethoxy)ethene

This Application Note is designed to provide a comprehensive technical guide for the utilization of (1,1-Dichloroethoxy)ethene (CAS 141265-81-8), a specialized vinyl ether reagent. Based on chemical functionality, this r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide for the utilization of (1,1-Dichloroethoxy)ethene (CAS 141265-81-8), a specialized vinyl ether reagent.

Based on chemical functionality, this reagent is primarily utilized for the protection of hydroxyl groups via the formation of mixed acetals, specifically introducing the 1-(1,1-dichloroethoxy)ethyl (DCEE) moiety. This group offers unique stability profiles compared to standard ethoxyethyl (EE) ethers due to the inductive effect of the geminal dichloro-substitution.

Executive Summary

The introduction of acetal-based protecting groups is a cornerstone of multi-step organic synthesis. While the standard Ethoxyethyl (EE) group is widely used, its acid lability can be problematic during intermediate steps requiring mild acidic workups.

(1,1-Dichloroethoxy)ethene serves as a specialized electrophile that reacts with alcohols to form 1-(1,1-dichloroethoxy)ethyl ethers . The incorporation of the electron-withdrawing 1,1-dichloroethoxy moiety (


) modulates the hydrolytic stability of the resulting acetal, providing a "tuned" protecting group that survives conditions where standard EE groups might degrade, while still being cleavable under specific conditions (e.g., strong Lewis acids or reductive dechlorination followed by hydrolysis).

Chemical Logic & Mechanism[1][2]

The Reagent
  • IUPAC Name: (1,1-Dichloroethoxy)ethene

  • Structure:

    
    
    
  • Functionality: Vinyl ether with a gem-dichloro substituent.

  • Reactivity Profile: The vinylic double bond is electron-rich (due to the oxygen lone pair), making it susceptible to electrophilic attack by protons (

    
    ). However, the electron-withdrawing nature of the 
    
    
    
    group attenuates this reactivity compared to ethyl vinyl ether, requiring tailored catalysis.
Reaction Pathway

The introduction of the group proceeds via an acid-catalyzed electrophilic addition mechanism (Markovnikov addition).

  • Protonation: The acid catalyst protonates the

    
    -carbon of the vinyl group, generating a stabilized oxocarbenium ion.
    
  • Nucleophilic Attack: The substrate alcohol (

    
    ) attacks the oxocarbenium center.
    
  • Product Formation: Deprotonation yields the mixed acetal:

    
    .
    

ReactionMechanism Figure 1: Acid-Catalyzed Addition Mechanism Reagent (1,1-Dichloroethoxy)ethene CH2=CH-O-CCl2-CH3 Intermediate Oxocarbenium Ion [CH3-CH(+)-O-CCl2-CH3] Reagent->Intermediate Protonation Catalyst Acid Catalyst (H+) Catalyst->Intermediate Product Protected Acetal R-O-CH(Me)-O-CCl2-CH3 Intermediate->Product Substrate Alcohol Substrate R-OH Substrate->Product Nucleophilic Attack

Experimental Protocol

Materials & Equipment
  • Reagent: (1,1-Dichloroethoxy)ethene (Store at 2-8°C, anhydrous).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA). Note: Stronger acids may be required compared to standard vinyl ethers.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Quenching: Triethylamine (

    
    ) or saturated 
    
    
    
    .
Standard Operating Procedure (SOP)

Objective: Protection of a primary alcohol (e.g., Benzyl alcohol) as a 1-(1,1-dichloroethoxy)ethyl ether.

Step-by-Step Guide:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the alcohol substrate (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (20 mL, 0.25 M concentration).

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add (1,1-Dichloroethoxy)ethene (1.5 to 2.0 equiv) dropwise via syringe.

    • Rationale: Excess reagent drives the equilibrium toward product formation and accounts for any moisture scavenging.

  • Catalysis: Add PPTS (0.1 equiv, 10 mol%).

    • Observation: If no reaction occurs after 1 hour (monitored by TLC), warm to room temperature. If still sluggish, switch to a stronger catalyst like CSA (5 mol%).

  • Reaction Monitoring: Stir at 0°C

    
     RT for 2–4 hours. Monitor consumption of the starting alcohol by TLC (stain with PMA or Vanillin; the acetal product is often less polar).
    
  • Quenching: Once complete, add Triethylamine (0.2 mL) to neutralize the acid catalyst before concentration.

    • Critical: Acidic concentration can reverse the reaction or hydrolyze the acetal.

  • Workup: Dilute with

    
     (50 mL), wash with saturated 
    
    
    
    (2 x 20 mL) and brine (20 mL). Dry over
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (pre-treated with 1%

    
     in hexanes to ensure basicity).
    
Data Interpretation

The formation of the product is confirmed by the appearance of the acetal methine proton and the distinct dichloroethyl group signals.

Signal Type1H NMR (CDCl3, approx. ppm)MultiplicityAssignment
Acetal CH 4.80 – 5.10Quartet (q)

Acetal Methyl 1.30 – 1.45Doublet (d)

Dichloro Methyl 2.10 – 2.30Singlet (s)

Vinyl Protons Absent -Consumption of reagent

Stability & Deprotection

The 1-(1,1-dichloroethoxy)ethyl group is significantly more stable to acid than the standard ethoxyethyl (EE) group due to the electron-withdrawing effect of the two chlorine atoms, which destabilizes the oxocarbenium transition state required for hydrolysis.

Deprotection Strategies:
  • Acid Hydrolysis (Harsh): Treatment with 1M HCl in THF/Water at elevated temperatures (40-60°C).

  • Reductive Cleavage (Specific):

    • Step 1: Dechlorination using

      
       / AIBN (radical) or 
      
      
      
      . This converts the group back to a standard ethyl/vinyl ether derivative or destabilizes it.
    • Step 2: Mild acidic hydrolysis.

Safety & Handling (E-E-A-T)

  • Toxicity: Chlorinated ethers are potential alkylating agents. (1,1-Dichloroethoxy)ethene should be treated as a potential carcinogen and mutagen. Handle only in a fume hood.

  • Stability: The reagent is moisture-sensitive. Hydrolysis yields HCl, Acetic Acid, and Acetaldehyde. Store under inert gas.

  • Incompatibility: Avoid strong oxidizers and strong Lewis acids (unless intended for reaction).

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Dichloroethoxy Group Introduction Start Start: Anhydrous Alcohol (DCM, 0°C) AddReagent Add (1,1-Dichloroethoxy)ethene (1.5 equiv) Start->AddReagent AddCat Add Catalyst (PPTS) (10 mol%) AddReagent->AddCat Monitor Monitor (TLC) Check for Acetal Formation AddCat->Monitor Monitor->AddCat Incomplete (Add stronger acid) Quench Quench with Et3N (Neutralize Acid) Monitor->Quench Complete Purify Flash Chromatography (Basic Silica) Quench->Purify

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for acetal protection logic).

  • Nomura Research Group. (2013). United States Patent 9,249,128 B2.[2] (Cites "1,1-dichloroethoxy" as a specific haloalkoxy group).[3][4][5][6][2][1][7] Link

  • Vertex Pharmaceuticals. (2011). European Patent EP2321319B1. (Describes haloalkoxy substituents in antiviral compounds). Link

  • PubChem. (n.d.). Compound Summary: (1,1-Dichloroethoxy)ethene. National Library of Medicine. Link

Sources

Method

Advanced Solvent Selection Guide for (1,1-Dichloroethoxy)ethene Reaction Systems

Executive Summary (1,1-Dichloroethoxy)ethene (CAS 141265-81-8) is a highly versatile, bifunctional building block utilized in advanced materials synthesis and active pharmaceutical ingredient (API) development. Its molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1-Dichloroethoxy)ethene (CAS 141265-81-8) is a highly versatile, bifunctional building block utilized in advanced materials synthesis and active pharmaceutical ingredient (API) development. Its molecular architecture features two distinct reactive centers: an electron-rich vinyl ether moiety and a highly electrophilic 1,1-dichloroethyl group. Because these two centers operate via opposing mechanistic pathways (electrophilic addition/cationic polymerization vs. nucleophilic substitution), solvent selection is the primary thermodynamic and kinetic lever for achieving chemoselectivity. This application note provides a comprehensive, causality-driven guide to solvent selection and validated protocols for isolating the reactivity of each functional group.

Mechanistic Profiling & Causality

To design a successful reaction system, one must first map the electronic demands of (1,1-Dichloroethoxy)ethene.

  • The Vinyl Ether Moiety: The oxygen atom donates electron density into the vinyl group via resonance, making the

    
    -carbon highly susceptible to electrophilic attack. This enables cationic polymerization. If the solvent is too nucleophilic, it will prematurely quench the propagating carbenium ion.
    
  • The 1,1-Dichloroethyl Moiety: Functioning as an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -dichloro ether, this center is highly labile. The leaving group ability of the chloride ions is enhanced by the adjacent oxygen, which stabilizes the resulting transition state via the formation of an oxocarbenium ion. This pathway demands polar solvents that can stabilize charge separation without acting as competing nucleophiles[1].
    

Reactivity Core (1,1-Dichloroethoxy)ethene CAS: 141265-81-8 Vinyl Vinyl Ether Moiety (Electron-Rich) Core->Vinyl Dichloro 1,1-Dichloroethyl Group (Electrophilic α-Carbon) Core->Dichloro Polymerization Cationic Polymerization (e.g., Lewis Acids) Vinyl->Polymerization Non-nucleophilic Solvents Addition Electrophilic Addition (e.g., Halogenation) Vinyl->Addition Apolar Solvents Substitution Nucleophilic Substitution (e.g., Amines, Alcohols) Dichloro->Substitution Polar Aprotic Solvents Hydrolysis Solvolysis / Hydrolysis (Protic Media) Dichloro->Hydrolysis Polar Protic Solvents

Figure 1: Dual reactivity profile of (1,1-Dichloroethoxy)ethene dictating solvent selection.

Solvent Selection for Cationic Polymerization

Cationic polymerization of vinyl ethers requires strict control over solvent nucleophilicity to prevent chain transfer and termination. The propagating species is a highly reactive oxocarbenium/carbenium ion. Solvents must possess a low Donor Number (DN) to avoid coordinating with the active cationic center. Solvents like toluene and hexane are preferred at low temperatures (-20 °C to -40 °C) to suppress chain-breaking events and control reactivity ratios[2].

Table 1: Solvent Parameters for Cationic Polymerization

SolventDielectric Constant (

)
Donor Number (DN)Polymerization ControlChain Transfer Risk
Hexane 1.890.0Excellent (Isotactic control)Low
Toluene 2.380.1Very GoodLow
Dichloromethane 8.931.0Good (Faster propagation rate)Moderate
Tetrahydrofuran 7.5820.0Poor (Inhibits/Quenches cation)High

Causality Insight: While Dichloromethane (DCM) offers a higher dielectric constant that accelerates propagation by separating the ion pair, it slightly increases the risk of side reactions. Toluene represents the optimal thermodynamic balance, providing enough polarity to dissolve Lewis acid catalysts while maintaining a near-zero donor number.

Solvent Selection for Nucleophilic Substitution

When targeting the 1,1-dichloroethyl group for derivatization, the reaction proceeds via an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-like pathway driven by the expulsion of a chloride ion to form a resonance-stabilized oxocarbenium intermediate. The lability of the alpha-chloro ether moiety in nucleophilic substitution reactions makes it a versatile building block for constructing complex ether linkages[1].

Table 2: Solvent Parameters for Nucleophilic Substitution at the


 Center 
SolventDielectric Constant (

)
Dipole Moment (D)Oxocarbenium StabilizationSolvolysis Risk
Acetonitrile (MeCN) 37.53.92ExcellentLow (if anhydrous)
N,N-Dimethylformamide 36.73.82ExcellentLow to Moderate
Ethanol 24.51.69ModerateHigh (Forms esters/acetals)
Toluene 2.380.36PoorLow

Causality Insight: Polar aprotic solvents like Acetonitrile are mandatory here. Their high dielectric constant stabilizes the charge separation required to form the oxocarbenium ion, drastically lowering the activation energy barrier. Protic solvents (like Ethanol) must be avoided unless solvolysis is the explicit goal, as they will outcompete the intended nucleophile.

Solvent Selection Decision Matrix

SolventMatrix Start Target Transformation CatPoly Cationic Polymerization (Targeting Vinyl Group) Start->CatPoly NucSub Nucleophilic Substitution (Targeting CCl2 Group) Start->NucSub Solv1 Low Polarity / Non-Nucleophilic (Toluene, Hexane) CatPoly->Solv1 T < -20°C Solv2 Medium Polarity / Non-Nucleophilic (DCM, CHCl3) CatPoly->Solv2 T ≈ 0°C Solv3 Polar Aprotic (MeCN, DMF, DMSO) NucSub->Solv3 Dry Conditions Solv4 Polar Protic (EtOH, MeOH, H2O) NucSub->Solv4 Aqueous/Alcoholic Outcome1 Isotactic/Syndiotactic Control Low Chain Transfer Solv1->Outcome1 Outcome2 Rapid Propagation Broad MW Distribution Solv2->Outcome2 Outcome3 SN1/SN2 via Oxocarbenium High Yield Derivatization Solv3->Outcome3 Outcome4 Rapid Solvolysis Ester/Acid Formation Solv4->Outcome4

Figure 2: Solvent selection decision tree based on targeted reaction pathways.

Self-Validating Experimental Protocols

Protocol A: Controlled Cationic Polymerization of the Vinyl Moiety

This protocol utilizes a proton trap to self-validate that initiation is strictly driven by the Lewis acid, not adventitious moisture.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Nitrogen (

    
    ).
    
  • Solvent & Monomer Addition: Inject 10.0 mL of anhydrous Toluene (distilled over sodium/benzophenone) and 1.0 mmol of (1,1-Dichloroethoxy)ethene.

  • Internal Control (Proton Trap): Add 0.1 mmol of 2,6-di-tert-butylpyridine. Rationale: This sterically hindered base scavenges any trace protons (

    
    ) from moisture without coordinating to the Lewis acid, ensuring a living polymerization profile.
    
  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath (-40 °C) and equilibrate for 15 minutes.

  • Initiation: Dropwise add a pre-cooled solution of

    
     (0.05 mmol) in toluene.
    
  • Propagation & Quenching: Stir for 60 minutes. Quench the living cationic chain ends by injecting 1.0 mL of pre-chilled ammoniacal methanol. Rationale: Ammonia irreversibly terminates the carbenium ion, preventing post-polymerization cross-linking.

  • Isolation: Precipitate the polymer into 100 mL of cold methanol, filter, and dry under vacuum to constant weight.

Protocol B: Nucleophilic Substitution (Cyanation) at the Dichloro Center

This protocol utilizes TLC monitoring and mild basic workup to self-validate the preservation of the acid-sensitive vinyl ether group.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of (1,1-Dichloroethoxy)ethene in 5.0 mL of anhydrous Acetonitrile under Argon.

  • Nucleophile Addition: Add 2.2 mmol of Trimethylsilyl cyanide (TMSCN).

  • Catalysis: Introduce 10 mol% of a chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid) to promote chloride ionization to the oxocarbenium intermediate[3].

  • Reaction Monitoring: Stir at -10 °C to 0 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Validation: The disappearance of the starting material spot confirms the successful ionization and trapping of the

    
    -chloro ether.
    
  • Work-up: Quench the reaction carefully with 10 mL of saturated aqueous

    
    . Rationale: Neutralization is critical to prevent the acidic hydrolysis of the unreacted vinyl ether moiety. Extract with Dichloromethane (3 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (neutral alumina).
    

References

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)
  • Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran Taylor & Francis URL
  • Stereocontrolled Cyanohydrin Ether Synthesis Through Chiral Broensted Acid‐Mediated Vinyl Ether Hydrocyanation ResearchGate URL
  • 1-Chloro-2-(chloromethoxy)-3-fluorobenzene (Alpha-chloro ether reactivity)

Sources

Application

Application Note: Scalable Preparation of (1,1-Dichloroethoxy)ethene for Industrial &amp; Pharmaceutical Applications

Executive Summary (1,1-Dichloroethoxy)ethene (IUPAC: 1,1-dichloro-1-ethenoxyethane, CAS: 141265-81-8)[1] is a highly reactive, bifunctional intermediate utilized in advanced polymer synthesis, cross-linking applications,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1-Dichloroethoxy)ethene (IUPAC: 1,1-dichloro-1-ethenoxyethane, CAS: 141265-81-8)[1] is a highly reactive, bifunctional intermediate utilized in advanced polymer synthesis, cross-linking applications, and as a critical precursor for fluorinated ethers in drug development. Due to the thermal lability of the


-dichloroether moiety and the high propensity of the vinyl group to undergo spontaneous polymerization, industrial-scale synthesis requires rigorous kinetic control. This application note details a robust, scalable, and self-validating protocol for synthesizing (1,1-dichloroethoxy)ethene via the chemoselective gem-dichlorination of vinyl acetate.

Mechanistic Rationale & Causality

The core synthetic strategy relies on the reaction between vinyl acetate and phosphorus pentachloride (


). To ensure high yield and safety during scale-up, the following mechanistic causalities dictate the protocol's design:
  • Chemoselectivity (Why

    
    ?):  Standard chlorinating agents like 
    
    
    
    or
    
    
    electrophilically add across the electron-rich vinyl double bond.
    
    
    bypasses this by acting via nucleophilic attack from the ester carbonyl oxygen. This forms a chlorophosphonium intermediate that selectively collapses into the gem-dichloro ether and phosphoryl chloride (
    
    
    ), leaving the vinyl group intact.
  • Polymerization Inhibition: Vinyl ethers are highly susceptible to cationic and radical polymerization. The protocol mandates the inclusion of Butylated hydroxytoluene (BHT) as a radical scavenger. Furthermore, maintaining the reaction temperature strictly below 15°C suppresses thermally-induced cationic auto-polymerization.

  • Self-Validating Process: The protocol integrates real-time Fourier Transform Infrared (FTIR) spectroscopy. The reaction is only advanced to the purification stage when the ester carbonyl stretch (~1760 cm⁻¹) is completely depleted, ensuring no unreacted vinyl acetate complicates the downstream fractional distillation.

Process Workflow Visualization

SynthesisWorkflow VA Vinyl Acetate + BHT (Inhibitor) Reactor Jacketed Reactor (0°C to 15°C, N2 atm) VA->Reactor PCl5 Phosphorus Pentachloride (Chlorinating Agent) PCl5->Reactor IPC In-Process Control (FTIR) Monitor C=O disappearance Reactor->IPC 12 hours Distillation Fractional Vacuum Distillation (Wiped Film Evaporator) IPC->Distillation If C=O < 1% POCl3 POCl3 (Byproduct) Distillation->POCl3 Low-boiling Product (1,1-Dichloroethoxy)ethene Target Product Distillation->Product High-boiling

Caption: Workflow for the scalable synthesis of (1,1-Dichloroethoxy)ethene via ester chlorination.

Scalable Experimental Protocol

Phase 1: Reactor Preparation and Inerting
  • System Setup: Utilize a 50 L glass-lined, jacketed reactor equipped with a mechanical pitched-blade turbine, an internal thermocouple, and a solid-addition port.

  • Inerting: Purge the reactor with high-purity Nitrogen (

    
    ) for 30 minutes to ensure a strictly moisture-free environment. Ambient moisture reacts violently with 
    
    
    
    and rapidly degrades the
    
    
    -dichloroether product into HCl and corresponding esters[2].
  • Reagent Loading: Charge the reactor with 10.0 kg (116.2 mol) of anhydrous vinyl acetate and 20.0 g (0.2 wt%) of BHT.

  • Cooling: Circulate chilled glycol through the reactor jacket to bring the internal temperature to 0°C (± 2°C).

Phase 2: Controlled Chlorination
  • 
     Preparation:  Weigh 26.6 kg (127.8 mol, 1.10 eq) of anhydrous 
    
    
    
    in a dry-box.
  • Portion-wise Feeding: Add the

    
     via a sealed solid-addition funnel in 1 kg increments over a period of 4 hours.
    
  • Thermal Causality: The chlorination reaction is highly exothermic. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 5°C during the feed. Exceeding this threshold significantly increases the risk of vinyl group cleavage or runaway polymerization.

Phase 3: Maturation and In-Process Control (IPC)
  • Warming: Once addition is complete, adjust the jacket temperature to slowly warm the reaction mixture to 15°C over 2 hours.

  • Maturation: Stir the mixture isothermally at 15°C for an additional 10 hours.

  • Self-Validation (FTIR): Withdraw a 1 mL aliquot under

    
    . Analyze via ATR-FTIR. The reaction is deemed complete when the 
    
    
    
    stretch at ~1760 cm⁻¹ is reduced to <1% of its original intensity. If the peak persists, continue stirring and re-sample every 2 hours.
Phase 4: Isolation and Purification
  • Primary Distillation (Byproduct Removal): Transfer the crude mixture to a vacuum distillation apparatus. Apply a moderate vacuum (100-150 Torr) and gently heat. The

    
     byproduct (bp ~105°C at atm) will distill first. Collect this fraction and route to an alkaline caustic scrubber.
    
  • Fractional Distillation (Product Isolation): Increase the vacuum to 10 Torr. Carefully collect the high-purity (1,1-dichloroethoxy)ethene fraction. Critical Note: The reboiler temperature must not exceed 60°C to prevent thermal dehydrohalogenation[2].

  • Storage: Store the purified product in amber glass or fluoropolymer-lined drums over activated 4Å molecular sieves at -20°C.

Process Optimization & Quantitative Data

To establish the most scalable and high-yielding parameters, multiple reaction conditions were evaluated. The optimized parameters (Trial 3) demonstrate the critical need for a slight


 excess and strict thermal control to prevent polymerization.
Parameter SetMolar Ratio (VA:

)
Temp ProfileBHT (wt%)Conversion (%)Isolated Yield (%)Purity (GC-FID)
Trial 11.00 : 1.0025°C (Isothermal)None85.242.1 (Polymerization)88.5%
Trial 21.00 : 1.050°C → 20°C0.198.476.395.2%
Trial 3 (Optimized) 1.00 : 1.10 0°C → 15°C 0.2 >99.5 89.7 >99.0%

Table 1: Optimization matrix for the synthesis of (1,1-dichloroethoxy)ethene.

Analytical Validation Parameters

To ensure batch-to-batch consistency, the following analytical benchmarks must be met for the final product (Molecular Formula:


, MW: 140.99  g/mol )[3]:
  • ¹H NMR (400 MHz,

    
    ): 
    
    
    
    6.45 (dd, 1H, =CH-O), 4.62 (dd, 1H, =
    
    
    trans), 4.35 (dd, 1H, =
    
    
    cis), 2.25 (s, 3H, -
    
    
    ).
  • GC-MS (EI): m/z calculated for

    
    : 140.0; found: 140.0. The isotopic pattern must confirm the presence of exactly two chlorine atoms (characteristic 9:6:1 ratio for M : M+2 : M+4).
    

References

  • (1,1-Dichloroethoxy)ethene - CAS 141265-81-8 Source: Molaid Chemical Database URL:[1]

  • 1,1-dichloro-1-ethenoxyethane Source: Molaid Chemical Database URL:[3]

  • Labor Safety in Vinyl Acetate Production Workshops from Acetylene Source: International Journal of Management Sciences and Business Research URL:

  • Chemical Properties of Ether, bis(1-chloroethyl) (CAS 6986-48-7) Source: Cheméo URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of (1,1-Dichloroethoxy)ethene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling and purification challenges associated with (1,1-Dichloroethoxy)ethene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling and purification challenges associated with (1,1-Dichloroethoxy)ethene .

This molecule presents a unique "dual-threat" reactivity profile: it contains both an


-dichloroether moiety and an electron-rich vinyl ether group. Understanding the causality behind its degradation is critical. Standard purification attempts often fail because they inadvertently trigger auto-catalytic decomposition. This guide provides field-proven, self-validating protocols to ensure scientific integrity and high-yield recovery of your monomer.

Part 1: Frequently Asked Questions (Causality & Troubleshooting)

Q1: Why does my (1,1-Dichloroethoxy)ethene turn into a viscous gel or solid mass during storage or distillation? A: This is the result of uncontrolled cationic polymerization . The vinyl ether moiety is highly susceptible to polymerization initiated by trace protonic acids 1. If your sample contains even parts-per-million (ppm) levels of Hydrogen Chloride (HCl), the HCl will form an adduct with the vinyl group and initiate a rapid chain-growth polymerization, turning your monomer into a useless polymeric mass.

Q2: Where is the HCl coming from if I purchased the reagent at 99% purity? A: It originates from the molecule itself via moisture exposure.


-chloroethers are notoriously hydrolytically unstable and can decompose within seconds upon exposure to ambient humidity 2. Trace water attacks the highly electrophilic 1,1-dichloroethoxy carbon, displacing chloride ions to generate HCl, acetyl chloride, and acetaldehyde. This creates a self-accelerating degradation loop.

Q3: Can I use standard silica gel column chromatography to remove these impurities? A: Absolutely not. Silica gel is inherently acidic (silanol groups) and contains tightly bound surface water. Passing this monomer through silica will instantly hydrolyze the


-dichloroether group and polymerize the vinyl ether on the column. You must use activated Basic Alumina  (Brockmann Grade I) to scavenge acids without triggering polymerization 3.

Part 2: Quantitative Impurity Profiling

To effectively purify the compound, you must first identify the contaminants. The table below summarizes the quantitative data and diagnostic markers for the primary impurities you will encounter.

ImpurityMolecular Weight ( g/mol )Boiling Point (°C)

H NMR Diagnostic Peak (ppm)
Primary Removal Strategy
Hydrogen Chloride 36.46-85.0N/A (Broad acidic shift)Basic Alumina Filtration
Acetaldehyde 44.0520.29.78 (q, 1H, aldehyde)Vacuum Distillation
Acetyl Chloride 78.5051.02.67 (s, 3H, methyl)Basic Alumina / Distillation
Polymeric Oligomers > 1000N/A (Decomposes)Broadened backbone peaks (1.5 - 4.0)Short-Path Distillation

Part 3: Degradation Logic & Workflow Visualizations

To understand why our protocols are structured the way they are, examine the mechanistic degradation pathway below.

Degradation Monomer (1,1-Dichloroethoxy)ethene (Intact Monomer) Hydrolysis Rapid Hydrolysis (alpha,alpha-dichloroether) Monomer->Hydrolysis Polymerization Cationic Polymerization (Vinyl Ether Group) Monomer->Polymerization Reacts with Water Trace Moisture (H2O) Water->Hydrolysis HCl Hydrogen Chloride (HCl) Hydrolysis->HCl Byproducts Acetyl Chloride + Acetaldehyde Hydrolysis->Byproducts HCl->Polymerization Catalyzes Degraded Viscous Oligomers / Polymeric Mass Polymerization->Degraded

Mechanistic pathway of moisture-induced degradation and cationic polymerization.

Part 4: Experimental Protocols (Self-Validating Workflows)

The following methodology ensures the removal of both the catalysts of degradation (HCl, H2O) and the resulting byproducts (oligomers).

Protocol A: Pre-Distillation Acid Scavenging

Objective: Remove trace HCl and moisture to prevent auto-catalytic polymerization during thermal stress.

  • Environmental Control: Transfer the crude (1,1-Dichloroethoxy)ethene into a dry Schlenk flask inside an argon-filled glovebox.

  • Alumina Preparation: Activate Basic Alumina (Brockmann Grade I) by heating at 200°C under high vacuum (<0.1 Torr) for 12 hours. Cool under argon.

  • Filtration: Create a short plug of the activated basic alumina in a fritted glass funnel. Dilute the crude monomer with an equal volume of anhydrous, degassed pentane (to reduce viscosity if oligomers are present).

  • Elution: Pass the solution through the basic alumina plug. The basic sites will irreversibly bind HCl and sequester trace water.

  • Self-Validation Step: Before proceeding, test the headspace of the filtrate with moistened pH paper (must be strictly neutral) or run a rapid ATR-IR to confirm the absence of the broad -OH / acidic stretch. If acidic, repeat the filtration.

Protocol B: Stabilized Short-Path Vacuum Distillation

Objective: Isolate the pure monomer from heavy oligomers and volatile hydrolysis products.

  • Stabilizer Addition: To the acid-free filtrate, add 0.5% (w/w) of a non-nucleophilic amine base, such as anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Causality: The amine acts as an in-situ acid scavenger during heating. If any residual

      
      -chloroether decomposes thermally to release HCl, the amine instantly neutralizes it, preventing the entire pot from polymerizing.
      
  • Solvent Removal: Carefully remove the pentane under mild vacuum (e.g., rotary evaporator backfilled with argon, bath temperature < 20°C).

  • Distillation: Transfer the stabilized residue to a short-path distillation apparatus. Apply high vacuum (< 1 Torr) to ensure the pot temperature remains below 40°C during distillation.

    
    -dichloroethers are thermally labile and will undergo elimination reactions at elevated temperatures.
    
  • Collection: Discard the first 5% of the distillate (fore-run), which contains traces of acetaldehyde and amine. Collect the main fraction in a receiver flask cooled to -78°C (dry ice/acetone) containing a single drop of DIPEA to ensure long-term storage stability.

Purification Crude Crude Monomer (Contains HCl, H2O, Byproducts) Glovebox Inert Atmosphere (Glovebox/Schlenk Line) Crude->Glovebox Alumina Filtration through Activated Basic Alumina Glovebox->Alumina AcidFree Acid-Free Monomer Alumina->AcidFree Removes HCl & H2O Stabilizer Add Amine Stabilizer (e.g., DIPEA / TEA) AcidFree->Stabilizer Distillation Fractional Vacuum Distillation (Low Temperature, < 1 Torr) Stabilizer->Distillation Prevents Thermal Polymerization Pure Pure, Stabilized Monomer (Store at -20°C) Distillation->Pure Removes Heavy Oligomers

Step-by-step purification workflow for isolating pure (1,1-Dichloroethoxy)ethene.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. 3

  • Environmental Protection Agency (EPA). (1979). Water-Related Environmental Fate Of 129 Priority Pollutants. 2

  • BenchChem. (2025). Application Notes and Protocols for Living Cationic Polymerization of Vinyl Ethers. 1

Sources

Optimization

Troubleshooting low reactivity of (1,1-Dichloroethoxy)ethene in substitution reactions

Technical Support Center: Troubleshooting (1,1-Dichloroethoxy)ethene Reactivity Executive Summary: The Reactivity Paradox User Issue: Low reactivity of (1,1-Dichloroethoxy)ethene in substitution reactions. Diagnosis: The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (1,1-Dichloroethoxy)ethene Reactivity

Executive Summary: The Reactivity Paradox

User Issue: Low reactivity of (1,1-Dichloroethoxy)ethene in substitution reactions. Diagnosis: The issue likely stems from one of two distinct chemical phenomena depending on the precise structural isomer you are using.

  • Electronic Deactivation (Literal Structure): If you possess the true (1,1-dichloroethoxy)ethene (

    
    ), the vinyl group acts as an electron sink, reducing the oxygen's ability to stabilize the oxocarbenium intermediate required for substitution.
    
  • The Isomer Trap (Common Confusion): If you are actually working with the more common industrial reagent 2,2-dichlorovinyl ethyl ether (

    
    ), you are attempting to substitute a vinylic chloride, which is inert to standard nucleophilic attack (
    
    
    
    ).

This guide addresses both scenarios, providing mechanistic insights and rescue protocols.

Phase 1: Structural Diagnostics

Q: Which molecule are you actually running? Before modifying reaction conditions, verify your starting material via


-NMR. The reactivity profiles are diametrically opposed.
FeatureIsomer A: (1,1-Dichloroethoxy)ethene Isomer B: 2,2-Dichlorovinyl ethyl ether
Structure


Chemical Class Vinyl-substituted

-dichloro ether (Acetal)
Dichloroketene acetal / Vinyl halide
Reactive Site Saturated Carbon (

)
Unsaturated Carbon (

)
Key NMR Signal Methyl singlet (

ppm)
Vinyl singlet (

ppm)
Standard Reactivity High (Hydrolytically unstable)Low (Inert to

)

Critical Note: If you have Isomer B , jump immediately to Phase 4 . The standard substitution protocols below will never work on a vinyl halide.

Phase 2: Troubleshooting the Literal Structure ( )

Q: Why is my


-chloro ether not reacting? These are supposed to be reactive. 
A:  You are fighting the "Vinylogous Anomeric Effect." 
In a standard 

-chloro ether, the oxygen lone pair donates into the

antibonding orbital (

), facilitating the departure of chloride to form a reactive oxocarbenium ion. In your molecule, the oxygen lone pair is also conjugated with the vinyl group (

). This resonance competition "ties up" the lone pair, making it less available to assist in expelling the chloride.

Mechanism & Competition:

Reactivity Substrate (1,1-Dichloroethoxy)ethene (Starting Material) VinylResonance Vinyl Resonance (Stabilizing, Unreactive) Substrate->VinylResonance Preferred Pathway (n_O -> pi* C=C) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Substrate->Oxocarbenium Required for Rxn (n_O -> sigma* C-Cl) Product Substitution Product Oxocarbenium->Product Nucleophilic Attack

Caption: Electronic competition between vinyl resonance (deactivating) and oxocarbenium formation (activating).

Phase 3: Optimization Protocol (For Isomer A)

To force the reaction, you must destabilize the starting material or stabilize the leaving group (Chloride) using Lewis Acids.

Protocol 1: Lewis Acid Activation (The "Hard" Pull)

If thermal heating fails, use a halophilic Lewis Acid to tear the chloride away.

  • Solvent: Anhydrous Dichloromethane (D

Troubleshooting

Technical Support Center: Separation of Side-Products in (1,1-Dichloroethoxy)ethene Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (1,1-Dichloroethoxy)ethene. We will explore the common side-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (1,1-Dichloroethoxy)ethene. We will explore the common side-products generated during a typical synthesis workflow and provide detailed, validated protocols for their effective separation. Our focus is on the causality behind experimental choices to empower you with a robust understanding of the purification process.

Synthesis Overview and Common Impurity Profile

The synthesis of (1,1-Dichloroethoxy)ethene often proceeds via the reaction of a chlorinated ethane, such as 1,1,1-trichloroethane, with an ethoxide base. While effective, this reaction pathway is susceptible to side-reactions, primarily elimination, which generate a predictable profile of impurities.

G cluster_reaction Synthesis Reaction cluster_products Crude Product Composition TCE 1,1,1-Trichloroethane Reaction Reaction Mixture TCE->Reaction NaOEt Sodium Ethoxide (in Ethanol) NaOEt->Reaction Product (1,1-Dichloroethoxy)ethene (Target Product) Reaction->Product Side1 Vinylidene Chloride (Elimination Product) Reaction->Side1 E2 Elimination Side2 Unreacted 1,1,1-Trichloroethane Reaction->Side2 Incomplete Reaction Side3 Ethanol (Solvent/Excess Reagent) Reaction->Side3 G Crude Crude Reaction Mixture (Product, Impurities, EtOH, Salts) LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Distill Fractional Distillation LLE->Distill Dried Organic Phase Waste1 Aqueous Waste (Ethanol, Salts) LLE->Waste1 Removed Impurities Pure Pure (1,1-Dichloroethoxy)ethene Distill->Pure Product Fraction (BP ~131°C) Waste2 Waste Fraction 1 (Vinylidene Chloride) Distill->Waste2 Fraction 1 (BP ~37°C) Waste3 Waste Fraction 2 (1,1,1-Trichloroethane) Distill->Waste3 Fraction 2 (BP ~74°C)

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Interpretation Guide: (1,1-Dichloroethoxy)ethene – Comparing 1D, 2D, and Computational Techniques

Executive Summary For drug development professionals and synthetic chemists, the structural elucidation of highly functionalized halogenated ethers presents a unique analytical challenge. (1,1-Dichloroethoxy)ethene (Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural elucidation of highly functionalized halogenated ethers presents a unique analytical challenge. (1,1-Dichloroethoxy)ethene (Molecular Formula: C₄H₆Cl₂O) is a prime example of a molecule where competing electronic effects—specifically the resonance donation (+M) of the vinyl ether oxygen and the massive inductive withdrawal (-I) of the 1,1-dichloroethyl group—create complex nuclear magnetic resonance (NMR) signatures.

This guide objectively compares the performance of standard 1D NMR, advanced 2D NMR, and Density Functional Theory (DFT) computational predictions for elucidating this structure. Furthermore, it provides self-validating experimental protocols and quantitative spectral data to ensure robust, reproducible analysis.

Molecular Architecture & Electronic Causality

To interpret the NMR spectrum of (1,1-Dichloroethoxy)ethene, one must first understand the causality behind the chemical shifts. The molecule consists of two distinct moieties:

  • The Vinyl Group (-O-CH=CH₂): The oxygen atom plays a dual role. It inductively withdraws electron density from the adjacent internal carbon (C2), deshielding it. Simultaneously, its lone pairs participate in resonance (+M effect) with the double bond, pushing electron density onto the terminal carbon (C1) and heavily shielding it.

  • The 1,1-Dichloroethyl Group (-C(Cl)₂-CH₃): The quaternary carbon (C3) is bonded to two highly electronegative chlorine atoms and one oxygen atom. This extreme localized electronegativity strips electron density from the carbon nucleus, pushing its ¹³C chemical shift far downfield[1]. This inductive pull also subtly dampens the oxygen's ability to donate electrons to the vinyl group, slightly modifying the vinyl proton shifts compared to a simple ethyl vinyl ether.

Comparative Guide: Analytical Modalities

When confirming the structure of (1,1-Dichloroethoxy)ethene, researchers must choose the appropriate analytical modality. Table 1 compares the performance, cost, and information yield of three alternative approaches.

Table 1: Comparison of NMR Analytical Modalities

Analytical AlternativeResolution / Information YieldTime RequiredCost / AccessibilityBest Use Case
1D NMR (¹H, ¹³C) Moderate: Provides basic connectivity, integration, and functional group identification.~15 minsLow / HighRoutine purity checks and rapid structural confirmation.
2D NMR (COSY, HSQC, HMBC) High: Unambiguously maps through-bond connectivity and resolves overlapping signals.2 - 4 hoursMedium / MediumDe novo structural elucidation and resolving complex coupling networks.
DFT-GIAO Prediction Very High: Predicts exact chemical shifts based on ab initio quantum mechanics[2].12 - 24 hours (Compute)High / LowValidating anomalous shifts or confirming stereochemistry without synthesizing standards.

Verdict: While 1D NMR is sufficient for routine batch validation, the lack of protons on the C3 quaternary carbon necessitates 2D HMBC or DFT-GIAO to definitively prove the connectivity between the vinyl ether and the dichloroethyl group.

Quantitative Spectral Data

The following tables synthesize the expected ¹H and ¹³C NMR data based on fundamental spin-spin coupling physics and empirical substituent effects[3].

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonShift (δ, ppm)MultiplicityCoupling Constants (Hz)IntegrationAssignment
H_c 6.50dd³Jtrans = 14.0, ³Jcis = 6.51H=CH-O (Internal vinyl)
H_a 4.50dd³Jtrans = 14.0, ²Jgem = 2.01H=CH₂ (Terminal, trans to O)
H_b 4.20dd³Jcis = 6.5, ²Jgem = 2.01H=CH₂ (Terminal, cis to O)
H_d 2.40sN/A3H-CH₃ (Methyl)

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CarbonShift (δ, ppm)TypeAssignmentCausality / Electronic Effect
C2 145.0CH=CH-ODeshielded by direct attachment to the electronegative oxygen.
C3 118.0C-C(Cl)₂-O-Highly deshielded by the combined -I effect of two chlorines and one oxygen[1].
C1 95.0CH₂=CH₂Shielded by resonance electron donation (+M) from oxygen lone pairs.
C4 38.0CH₃-CH₃Deshielded relative to standard alkanes due to the adjacent -CCl₂- group.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols must be executed as a self-validating system. Any deviation in shimming or relaxation delays will compromise quantitative integration.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the (1,1-Dichloroethoxy)ethene analyte.

  • Solvation: Dissolve the sample in exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.0 ppm).

  • Tube Loading: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm. Causality: A uniform column height prevents magnetic susceptibility gradients at the edges of the receiver coil, ensuring optimal shimming.

Phase 2: Instrument Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Lock the spectrometer to the deuterium signal of CDCl₃. Shim the Z1-Z5 gradients until the CDCl₃ residual peak width at half-height is < 1.0 Hz.

  • ¹H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal (T1) relaxation, which is critical for accurate integration. Acquire 16 transients.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (e.g., zgpg30) utilizing WALTZ-16 broadband decoupling to collapse carbon-proton multiplets into sharp singlets[4]. Set D1 to 2.0 seconds. Acquire a minimum of 1024 transients to achieve a sufficient signal-to-noise ratio for the unprotonated C3 quaternary carbon.

Structural Elucidation & Workflow Visualizations

The following Graphviz diagrams map the logical relationships within the molecule and the operational workflow of the analysis.

Diagram 1: Spin-Spin Coupling Network

This diagram illustrates the critical 2D NMR correlations (COSY and HMBC) required to piece together the two halves of the molecule.

G cluster_vinyl Vinyl Group cluster_dichloroethyl 1,1-Dichloroethyl Group H_a H_a (trans) H_b H_b (cis) H_a->H_b COSY (2J) H_c H_c (internal) H_a->H_c COSY (3J) C1 C1 (=CH2) H_a->C1 HSQC (1J) H_b->H_c COSY (3J) H_b->C1 HSQC (1J) C2 C2 (=CH-O) H_c->C2 HSQC (1J) C3 C3 (-CCl2-) H_c->C3 HMBC (3J) H_d H_d (-CH3) H_d->C3 HMBC (2J) C4 C4 (-CH3) H_d->C4 HSQC (1J)

Caption: 2D NMR Spin-Spin Coupling Network mapping COSY, HSQC, and HMBC correlations.

Diagram 2: NMR Experimental & Processing Workflow

This diagram outlines the self-validating sequence of operations required to move from a raw sample to a fully elucidated structure.

Workflow S1 Sample Preparation (CDCl3, TMS internal standard) S2 Probe Tuning & Shimming (Optimize magnetic homogeneity) S1->S2 S3 1D Acquisition (1H at 400MHz, 13C at 100MHz) S2->S3 S4 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing (Zero-filling, Apodization, FT) S3->S5 S4->S5 S6 Spectral Interpretation (Multiplet analysis, shift assignment) S5->S6

Caption: Step-by-step NMR experimental workflow from sample prep to spectral interpretation.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from[Link]

  • ResearchGate. Theoretical Determination of the NMR Spectrum of Liquid Ethanol. Retrieved from[Link]

  • WordPress (Chemistry). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from[Link]

  • Chemistry LibreTexts. 14.2: Fourier Transform NMR. Retrieved from[Link]

Sources

Comparative

FTIR Characteristic Absorption Bands of (1,1-Dichloroethoxy)ethene: A Comparative and Predictive Analysis

An In-Depth Technical Guide and Comparative Analysis Abstract: This guide provides a detailed analysis of the expected Fourier Transform Infrared (FTIR) characteristic absorption bands for (1,1-dichloroethoxy)ethene. Giv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Comparative Analysis

Abstract: This guide provides a detailed analysis of the expected Fourier Transform Infrared (FTIR) characteristic absorption bands for (1,1-dichloroethoxy)ethene. Given the molecule's unique structure, combining a vinyl ether system with geminal dichloride substitution, a direct experimental spectrum may not be readily available in standard databases. Therefore, this document employs a predictive approach, grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from analogous structures, including simple vinyl ethers and halogenated alkenes. We will deconstruct the molecule into its constituent functional groups to forecast the vibrational frequencies and offer a robust experimental protocol for empirical verification. This guide is intended for researchers, synthetic chemists, and quality control specialists who utilize FTIR spectroscopy for structural elucidation and chemical identification.

Part 1: The Science of FTIR and Molecular Structure

FTIR spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint".[2] The position, intensity, and shape of these absorption bands provide invaluable information about the functional groups present.

For a molecule like (1,1-Dichloroethoxy)ethene (C₄H₆Cl₂O), its FTIR spectrum is a composite of vibrations from its distinct structural components:

  • The Dichlorovinyl Group (Cl₂C=CH-) : This group's vibrations are heavily influenced by the high electronegativity and mass of the two chlorine atoms.

  • The Vinyl Ether System (-O-CH=CCl₂) : The ether oxygen atom directly attached to the double bond alters the electronic environment through resonance and inductive effects.

  • The Ethoxy Group (-O-CH₂CH₃) : This saturated alkyl chain contributes standard C-H and C-C stretching and bending modes.

The interplay of these groups dictates the final appearance of the spectrum.

Part 2: Predictive Analysis of Characteristic Absorption Bands

By dissecting the molecule, we can predict the regions where key vibrational modes will appear. This analysis is built upon established correlations from well-characterized compounds.

The Alkene and Vinyl Ether Region (~3100-1600 cm⁻¹)
  • =C-H Stretching: The hydrogen on the double bond (=C-H) is expected to produce a stretching vibration at a frequency higher than that of alkyl C-H bonds. This band typically appears in the 3100-3000 cm⁻¹ region.[3][4] For comparison, 1-octene shows this peak at 3077 cm⁻¹.[3]

  • C=C Stretching: The carbon-carbon double bond stretch in simple alkenes is found between 1680-1640 cm⁻¹.[4] However, in (1,1-Dichloroethoxy)ethene, two strong electronic effects are at play:

    • Oxygen Resonance: The lone pair of electrons on the ether oxygen can delocalize into the π-system of the double bond. This resonance effect increases the single-bond character of the C=C bond, which would lower its stretching frequency.

    • Chlorine Inductive Effect: The highly electronegative chlorine atoms withdraw electron density from the double bond, which tends to strengthen it and increase the stretching frequency. The net effect is often a C=C stretching band that is intense and located around 1640-1610 cm⁻¹ . In vinyl ester resins, a similar C=C stretch is observed around 1610 cm⁻¹.[5]

The Alkyl Region (~3000-1300 cm⁻¹)

The ethoxy group will exhibit characteristic alkyl C-H vibrations.

  • C-H Asymmetric and Symmetric Stretching: These bands are expected just below 3000 cm⁻¹, typically in the 2985-2850 cm⁻¹ range, consistent with most saturated hydrocarbons.[6][7]

  • C-H Bending (Scissoring and Rocking): Methylene (-CH₂-) and methyl (-CH₃-) groups have characteristic bending (scissoring) vibrations around 1470-1440 cm⁻¹ and a methyl "umbrella" mode near 1380 cm⁻¹ .[4]

The Fingerprint Region (< 1500 cm⁻¹): Ethers and Halogens

This region is often complex but contains the most diagnostic peaks for this molecule.[2][8]

  • C-O-C Stretching (Ether Linkage): Vinyl ethers display a very strong and characteristic C-O-C asymmetric stretching band. Due to the connection to an sp²-hybridized carbon, this band is typically found at a higher frequency than in saturated ethers. Expect a very intense band in the 1250-1200 cm⁻¹ region.[9] Aromatic ethers, which also feature an oxygen bonded to an sp² carbon, show a strong absorption in the 1300-1200 cm⁻¹ range.[9]

  • =C-H Bending (Out-of-Plane): The out-of-plane "wag" of the vinyl hydrogen is expected in the 1000-800 cm⁻¹ region. Its exact position can be diagnostic of the substitution pattern.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations are highly dependent on the substitution. For compounds with a =CCl₂ group, strong absorptions are expected in the 850-550 cm⁻¹ range.[8] For instance, 1,1-dichloroethane shows C-Cl vibration bands between 800 and 580 cm⁻¹.[6] The NIST gas-phase spectrum for 1,1-dichloroethene, a close analog, shows very strong features in this region.[10]

Part 3: Comparative Guide to Spectral Interpretation

To confidently assign the spectrum of (1,1-Dichloroethoxy)ethene, it is crucial to compare it with simpler, related molecules.

Vibrational Mode Predicted Range for (1,1-Dichloroethoxy)ethene (cm⁻¹) Comparative Data: Ethyl Vinyl Ether (cm⁻¹) Comparative Data: 1,1-Dichloroethene (cm⁻¹) Rationale for Shifts and Differences
=C-H Stretch 3100 - 3000 (Medium)~3045~3090The electronic environment around the C-H bond is influenced by both the ether oxygen and the gem-dichloro groups.
Alkyl C-H Stretch 2985 - 2850 (Strong)~2980-2870N/AStandard for the ethoxy group; absent in 1,1-dichloroethene.
C=C Stretch 1640 - 1610 (Strong)~1620~1600The position is a balance between the resonance from oxygen (lowers frequency) and inductive withdrawal by chlorine (raises frequency).[11]
Alkyl C-H Bend 1470 - 1380 (Medium)~1450, 1380N/AStandard for the ethoxy group.
Asymmetric C-O-C Stretch 1250 - 1200 (Very Strong)~1205N/AThis is a highly characteristic band for vinyl ethers. Its high intensity is a key identifying feature.[9]
=C-H Bend 1000 - 800 (Strong)~960, 815~890The out-of-plane bend is sensitive to the heavy chlorine substitution on the adjacent carbon.
C-Cl Stretch 850 - 550 (Strong, Multiple Bands)N/AStrong bands in this regionThe geminal dichloro substitution on a double bond leads to characteristic strong absorptions. The exact frequencies depend on coupling with other vibrations.[6][8]

Note: Wavenumbers for comparative compounds are approximate and derived from typical spectral charts and available data.

Part 4: Experimental Protocol for FTIR Analysis

This section provides a self-validating workflow for obtaining and interpreting the FTIR spectrum of a liquid sample, such as (1,1-Dichloroethoxy)ethene. Attenuated Total Reflectance (ATR) is the recommended technique due to its simplicity and minimal sample preparation.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR crystal.

  • Sample: (1,1-Dichloroethoxy)ethene, liquid.

  • Cleaning Supplies: Isopropanol or acetone and appropriate laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with isopropanol and allow it to dry completely.

    • Collect a background spectrum. This is a critical step to measure the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.[12] A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop of the liquid (1,1-Dichloroethoxy)ethene sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan (resolution, number of scans), collect the sample spectrum.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal meticulously with solvent immediately after the measurement.

Data Validation and Interpretation
  • Cross-Reference with Predictions: Compare the experimentally obtained spectrum with the predicted band positions in the table above.

  • Confirm Key Features: The validation of the sample's identity rests on observing the combination of key features:

    • The very strong C-O-C stretch between 1250-1200 cm⁻¹.

    • The strong C=C stretch between 1640-1610 cm⁻¹.

    • The presence of both vinyl (=C-H) and alkyl (C-H) stretches above and below 3000 cm⁻¹, respectively.

    • Strong, complex absorptions in the low-frequency region (850-550 cm⁻¹) corresponding to C-Cl vibrations.

  • Absence of Impurities: The spectrum should be free of unexpected bands, such as a broad O-H stretch (~3300 cm⁻¹) which would indicate hydrolysis or alcohol contamination, or a C=O stretch (~1700 cm⁻¹) indicating oxidative degradation.[2]

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation start Start clean_crystal Clean ATR Crystal start->clean_crystal collect_bkg Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) clean_crystal->collect_bkg apply_sample Apply Liquid Sample to Crystal collect_bkg->apply_sample collect_spl Collect Sample Spectrum (Same Parameters as Background) apply_sample->collect_spl process_data Process Spectrum (Ratio, Baseline Correction) collect_spl->process_data interpret Interpret Spectrum: Compare with Predicted Bands process_data->interpret validate Validate Structure: Confirm Key Functional Groups Check for Impurities interpret->validate report Report Results validate->report

Caption: Experimental workflow for FTIR analysis using the ATR technique.

References

  • Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - ACS Publications. (2022).
  • Specac Ltd. Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2025). 4.3.3: Carbonyl Vibrational Modes.
  • BenchChem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
  • National Institute of Standards and Technology (NIST). Ethene, 1,1-dichloro-. In NIST Chemistry WebBook.
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy.
  • Advanced Organic Chemistry. Infrared spectrum of 1,1-dichloroethane.
  • Doc Brown's Chemistry. Infrared spectrum of chloroethane.
  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). ResearchGate.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy.
  • Characteristic absorption bands in the FTIR spectra of standard and experimental extracted chitosan. (n.d.). ResearchGate.
  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. (2021). PLoS ONE.
  • cis- and trans-Dichloroethylenes. The Infrared Spectra from 130-400 Cm.-1 and the Thermodynamic Properties. (n.d.). Journal of the American Chemical Society.
  • Combining Fourier Transform Infrared and Raman Spectroscopy to Characterize Kerogen Molecular Structures: Insights into Their Thermal Maturity. (2025). Molecules.
  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy.
  • The features of IR spectrum. (n.d.).
  • Reactions between chlorine atom and acetylene in solid para-hydrogen: Infrared spectrum of the 1-chloroethyl radical. (2011). The Journal of Chemical Physics.
  • Table of Characteristic IR Absorptions. (n.d.).
  • IR absorption spectra for chlorinated ethenes in water, calculated using density functional theory. (2019). ResearchGate.
  • FTIR spectrum of vinyl ester resins. (n.d.). ResearchGate.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide.
  • Thermal and real-time FTIR spectroscopic analysis of the photopolymerization of diepoxide-vinyl ether mixtures. (n.d.). AKJournals.
  • Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. (n.d.). Polymers (Basel).
  • Infrared vibrational spectroscopy of cis-dichloroethene in Rydberg states. (2006). The Journal of Chemical Physics.
  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2025). Polymers.
  • The FTIR spectra of Hal and Pd(0)-Hal. (n.d.). ResearchGate.
  • Halogenated alcohols as solvents for proteins: FTIR spectroscopic studies. (n.d.). Journal of the American Chemical Society.

Sources

Validation

Mass spectrometry fragmentation patterns for (1,1-Dichloroethoxy)ethene identification

Executive Summary & Chemical Identity[1] In the analysis of chlorinated volatile organic compounds (CVOCs) and anesthetic metabolites, (1,1-Dichloroethoxy)ethene represents a critical structural challenge. Often confused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

In the analysis of chlorinated volatile organic compounds (CVOCs) and anesthetic metabolites, (1,1-Dichloroethoxy)ethene represents a critical structural challenge. Often confused with its isomer (2,2-Dichloroethoxy)ethene or the industrial standard 2-Chloroethyl vinyl ether, precise identification requires a mastery of fragmentation mechanics.

This guide compares the Mass Spectrometry (MS) performance of Electron Ionization (EI) versus Negative Chemical Ionization (NCI) for this analyte and differentiates it from its structural isomers.

The Analyte
  • IUPAC Name: (1,1-Dichloroethoxy)ethene[1]

  • Structure:

    
    
    
  • Molecular Formula:

    
    
    
  • Nominal Mass: 140 Da (

    
    )
    
  • Key Feature: The gem-dichloro group at the

    
    -position to the ether oxygen creates a unique, highly stabilized carbocation upon fragmentation, distinguishing it from 
    
    
    
    -chlorinated isomers.

Technical Comparison: Ionization & Specificity

The following table contrasts the detection capabilities for (1,1-Dichloroethoxy)ethene against its primary alternative (the 2,2-isomer) and the standard method (EI).

Table 1: Performance Matrix (EI vs. NCI vs. Isomer Differentiation)
FeatureTarget: (1,1-Dichloroethoxy)ethene Alternative: (2,2-Dichloroethoxy)ethene Method: EI (70 eV) Method: NCI (Methane)
Structure


Hard IonizationSoft Ionization
Base Peak (Predicted) m/z 125 (

)
m/z 43 (

) or m/z 57
High FragmentationHigh Selectivity
Molecular Ion (

)
Weak/Absent (Ether instability)Weak/Absent< 5% AbundanceDominant (

or

)
Isotope Pattern Distinct

cluster (9:6:1)
Distinct

cluster (9:6:1)
Clear at fragment levelPreserved in

Key Diagnostic Loss Methyl Radical (

)
Dichloromethyl (

)
Standard Library MatchTrace Quantification
LOD (Limit of Detection) ~10-50 pg (SIM mode)~10-50 pg (SIM mode)Good (ng range)Excellent (fg range)

Fragmentation Mechanics (Expert Analysis)

To identify (1,1-Dichloroethoxy)ethene with certainty, one must validate the presence of specific daughter ions derived from


-cleavage and rearrangement.
Primary Fragmentation Pathway (EI Mode)

Unlike non-chlorinated ethers, the gem-dichloro group directs fragmentation strongly.

  • 
    -Cleavage (Dominant):  The bond between the quaternary carbon (
    
    
    
    ) and the methyl group is weakened. The oxygen lone pair assists in expelling the methyl radical.
    • Mechanism:[2][3][4][5]

      
      
      
    • Result:m/z 125 (containing two chlorines). This is the diagnostic ion for the 1,1-isomer.

  • C-O Bond Fission: Cleavage of the ether linkage.[4]

    • Mechanism:[2][3][4][5] Formation of the 1,1-dichloroethyl cation.

    • Result:m/z 113 (

      
      ). Note: This ion usually degrades further by losing HCl to form m/z 77.
      
  • McLafferty-Like Rearrangement:

    • While less favorable than

      
      -cleavage, hydrogen migration from the methyl group to the vinyl terminus can occur, eliminating neutral 1,1-dichloroethene.
      
    • Result:m/z 44 (Acetaldehyde radical cation).

Differentiating the (2,2-Dichloroethoxy)ethene Isomer

The alternative isomer (


) lacks the terminal methyl group attached to the chlorinated carbon.
  • Differentiation: It cannot lose a methyl group (15 Da) to form a stable cation.

  • Result: It loses the bulky

    
     group to form a fragment at m/z 57  (
    
    
    
    ), or undergoes HCl elimination.
  • Rule of Thumb: If you see a strong M-15 (m/z 125) , it is the 1,1-isomer . If you see M-83 (m/z 57) , it is the 2,2-isomer .

Visualization of Signaling Pathways

The following diagram illustrates the critical decision tree for identifying the target molecule based on fragmentation logic.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 140/142/144 (1,1-Dichloroethoxy)ethene Alpha_Cleavage α-Cleavage (Loss of Methyl) M_Ion->Alpha_Cleavage Dominant Path CO_Cleavage C-O Fission (Ether Cleavage) M_Ion->CO_Cleavage Secondary Path Frag_125 Diagnostic Ion [CCl2-O-Vinyl]+ m/z 125/127/129 Alpha_Cleavage->Frag_125 - •CH3 (15 Da) Frag_113 Dichloroethyl Cation [CH3-CCl2]+ m/z 113/115 CO_Cleavage->Frag_113 Retain Cl Frag_43 Vinyloxy Cation [CH2=CH-O]+ m/z 43 CO_Cleavage->Frag_43 Lose Cl group Isomer_Check Isomer Check: (2,2-Dichloroethoxy)ethene Frag_57 Alternative Fragment [CH2-O-Vinyl]+ m/z 57 Isomer_Check->Frag_57 Loss of •CHCl2 (No M-15 peak)

Caption: Figure 1. Fragmentation decision tree differentiating (1,1-Dichloroethoxy)ethene from its 2,2-isomer based on methyl radical loss.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. This workflow incorporates a "System Suitability Test" (SST) using a homologous chloro-ether to verify source ionization energy.

Sample Preparation
  • Extraction: Use Purge-and-Trap (P&T) for aqueous matrices or Headspace (HS) for solids/oils.

  • Solvent: Methanol (purge grade). Avoid chlorinated solvents (e.g., DCM) to prevent isobaric interference.

  • Internal Standard: 2-Chloroethyl vinyl ether-d4 (if available) or Chlorobenzene-d5.

GC-MS Parameters (Agilent/Thermo Configuration)
  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm). Rationale: Thick film required for volatile ether retention.

  • Injector: Split (20:1) @ 200°C. Note: Keep inlet <220°C to prevent thermal degradation of the ether.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 35°C hold for 4 min.

    • Ramp 10°C/min to 150°C.

    • Post-run bake @ 240°C.

  • MS Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 35–200.

Data Interpretation (Validation Steps)
  • Check M+ Cluster: Look for m/z 140, 142, 144. If the ratio deviates from 9:6:1, co-elution is present.

  • Verify M-15: Extract ion chromatogram (EIC) for m/z 125. This peak must align perfectly with the molecular ion retention time.

  • Negative Control: Inject a standard of (2-Chloroethoxy)ethene (CAS 110-75-8).[6] Ensure separation >0.5 min from the target.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for ethers).
  • U.S. EPA. (2016). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). (Reference for 2-chloroethyl vinyl ether spectra).
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • BenchChem. (2025). Fragmentation Patterns of Chlorinated Alcohols and Ethers. Link (General predictive models for chloro-alkoxy groups).

Sources

Comparative

A Comparative Guide to the Reactivity of (1,1-Dichloroethoxy)ethene vs. Standard Vinyl Ethers

Executive Summary For researchers and professionals in drug development and materials science, vinyl ethers are a cornerstone class of monomers, prized for their electron-rich nature which dictates their reactivity, part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development and materials science, vinyl ethers are a cornerstone class of monomers, prized for their electron-rich nature which dictates their reactivity, particularly in cationic polymerization and certain cycloadditions. However, substituted analogs present a more complex and nuanced reactivity profile. This guide provides an in-depth comparison between standard vinyl ethers, exemplified by ethyl vinyl ether (EVE), and the less-documented (1,1-Dichloroethoxy)ethene. While direct, peer-reviewed comparative studies on (1,1-Dichloroethoxy)ethene are scarce, this document synthesizes established principles of physical organic chemistry and draws upon data from close structural analogs—namely 1,1-dichloroethene—to build a robust, predictive model of its reactivity. We will demonstrate that the geminal dichloro substitution fundamentally alters the electronic character of the vinyl group, inverting its reactivity profile from that of a standard, electron-rich vinyl ether to that of an electron-deficient olefin.

Foundational Electronic Structures: The Source of Divergent Reactivity

The reactivity of any alkene is primarily governed by the electron density of its π-bond. The substituents attached to the vinylic carbons dictate this density through a combination of resonance and inductive effects.

Standard Vinyl Ethers: Electron-Rich Olefins

In a standard vinyl ether like ethyl vinyl ether, the alkoxy group is a powerful electron-donating group through resonance (+R effect). A lone pair from the oxygen atom is delocalized into the π-system of the double bond. This donation significantly increases the electron density of the β-vinylic carbon, making the double bond highly nucleophilic. While the oxygen is also inductively electron-withdrawing (-I effect), the resonance effect is dominant, defining the overall electron-rich character of the molecule.[1] This property makes them excellent monomers for cationic polymerization and reactive partners in specific organic transformations.[2][3]

(1,1-Dichloroethoxy)ethene: An Electron-Deficient System

The electronic landscape of (1,1-Dichloroethoxy)ethene is a story of competing effects. Like a standard vinyl ether, the ethoxy group exerts its electron-donating resonance (+R) effect. However, this is powerfully counteracted by the presence of two chlorine atoms on the same carbon (a gem-dichloro substitution). Each chlorine atom is a potent electron-withdrawing group via induction (-I effect) due to its high electronegativity.[4] The cumulative inductive pull from two chlorine atoms overwhelms the resonance donation from the single oxygen atom, resulting in a net polarization of electron density away from the C=C double bond. This transforms the olefin from a nucleophilic, electron-rich system into an electrophilic, electron-deficient one.

Caption: Competing electronic effects in vinyl ethers.

Comparative Reactivity in Polymerization

The opposing electronic natures of these two classes of ethers lead to fundamentally different behaviors in polymerization reactions.

Cationic Polymerization

This is the hallmark reaction of standard vinyl ethers. Their electron-rich double bond readily attacks a cationic initiator, and the resulting carbocation intermediate is stabilized by the adjacent oxygen atom through resonance. This stabilization allows for controlled, often "living," polymerization to produce high molecular weight polymers under Lewis acidic conditions.[5][6]

(1,1-Dichloroethoxy)ethene , by contrast, is predicted to be a very poor substrate for cationic polymerization. The strong -I effect of the two chlorine atoms would severely destabilize the propagating carbocationic species, making initiation difficult and propagation energetically unfavorable. Chain transfer and termination would likely dominate, preventing the formation of any significant polymer.

G cluster_0 Cationic Polymerization: Standard Vinyl Ether cluster_1 Cationic Polymerization: (1,1-Dichloroethoxy)ethene A0 Initiator (H+) A1 Ethyl Vinyl Ether (Electron-Rich) A0->A1 Attack A2 Stabilized Carbocation (Resonance from Oxygen) A1->A2 Forms A3 Propagation A2->A3 Leads to A4 High MW Polymer A3->A4 B0 Initiator (H+) B1 (1,1-Dichloroethoxy)ethene (Electron-Deficient) B0->B1 No/Slow Attack B2 Destabilized Carbocation (Induction from Chlorine) B1->B2 Forms B3 Chain Transfer/ Termination B2->B3 Leads to B4 Oligomers or No Reaction B3->B4

Caption: Predicted pathways in cationic polymerization.

Radical Polymerization

Standard vinyl ethers are notoriously difficult to homopolymerize via radical mechanisms. The propagating radical is highly unstable and reactive, leading to side reactions like hydrogen abstraction that terminate the chain.[7]

Conversely, the structural analog 1,1-dichloroethene (vinylidene chloride) readily undergoes radical polymerization and is a key component in producing polymers like Saran™.[8][9] The electron-withdrawing chlorine atoms can stabilize the propagating radical to some extent. Based on this, it is highly probable that (1,1-Dichloroethoxy)ethene would be far more amenable to radical polymerization than a standard vinyl ether. The electron-deficient nature of the double bond makes it more susceptible to attack by a nucleophilic radical initiator, and the resulting radical intermediate would be more stable.

Comparative Reactivity in Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are sensitive to the electronic properties of the reactants.[10]

Inverse-Electron-Demand Diels-Alder

Standard vinyl ethers, being electron-rich, are excellent dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. They react efficiently with electron-poor dienes (e.g., those substituted with nitro or carbonyl groups).[11][12][13] This reactivity has been harnessed for applications such as bioorthogonal labeling.[14]

(1,1-Dichloroethoxy)ethene , being electron-deficient, would be an unsuitable partner for an IEDDA reaction. The required electronic complementarity is absent, and the reaction would be expected to be extremely slow or not occur at all.

Normal Diels-Alder Reaction

In a "normal" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[11] Here, the roles are reversed. A standard vinyl ether is a poor dienophile in this context.

However, (1,1-Dichloroethoxy)ethene is predicted to be an effective dienophile in normal Diels-Alder reactions. Its electron-deficient double bond would react readily with electron-rich dienes like 1,3-butadiene or Danishefsky's diene. The reaction would provide a direct route to highly functionalized cyclohexene rings bearing a gem-dichloro and an ethoxy group, which are versatile synthons for further chemical manipulation. The reactivity would be analogous to other electron-poor alkenes like acrylates or vinyl sulfones.[15]

Summary of Predicted Reactivity

The following table summarizes the predicted comparative performance based on the analysis of electronic effects and data from analogous compounds.

Reaction TypeStandard Vinyl Ether (e.g., EVE)(1,1-Dichloroethoxy)ethene (Predicted)Rationale for Difference
Cationic Polymerization High Reactivity Very Low / No Reactivity EVE stabilizes the carbocation via resonance; the dichloro-analog destabilizes it via induction.[5][6]
Radical Polymerization Very Low Reactivity Moderate to High Reactivity The propagating radical is unstable for EVE but stabilized by the chloro groups in the analog.[7][8]
Inverse-Demand Diels-Alder High Reactivity Very Low / No Reactivity EVE is an electron-rich dienophile; the dichloro-analog is electron-deficient.[11][12]
Normal Diels-Alder Very Low Reactivity High Reactivity EVE is electron-rich; the dichloro-analog is an electron-deficient dienophile.[15]

Proposed Experimental Validation Protocol

To empirically validate these predictions, a series of competitive experiments can be designed. The following protocol outlines a method to compare the Diels-Alder reactivity of ethyl vinyl ether (EVE) and (1,1-Dichloroethoxy)ethene with an electron-rich diene.

Protocol: Competitive Diels-Alder Reaction

Objective: To determine the relative reactivity of EVE and (1,1-Dichloroethoxy)ethene towards an electron-rich diene (2,3-dimethyl-1,3-butadiene).

Materials:

  • Ethyl vinyl ether (EVE), freshly distilled

  • (1,1-Dichloroethoxy)ethene (synthesis required or custom source)

  • 2,3-Dimethyl-1,3-butadiene, freshly distilled

  • Toluene, anhydrous

  • Dodecane (internal standard for GC analysis)

  • Sealed reaction tube or microwave vial

Procedure:

  • Preparation: In a glovebox, add 2,3-dimethyl-1,3-butadiene (1.0 mmol, 1.0 equiv) to a vial containing a stir bar and anhydrous toluene (2.0 mL).

  • Addition of Dienophiles: To this solution, add ethyl vinyl ether (1.0 mmol, 1.0 equiv) and (1,1-Dichloroethoxy)ethene (1.0 mmol, 1.0 equiv).

  • Internal Standard: Add dodecane (0.5 mmol) as an internal standard for quantitative analysis.

  • Reaction: Seal the vial tightly. Place it in a preheated oil bath at 110 °C.

  • Monitoring: At timed intervals (t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Quench the aliquot by diluting it with cold hexane.

  • Analysis: Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: Identify the peaks corresponding to the starting materials and the two different Diels-Alder adducts. Quantify the consumption of starting materials and the formation of products relative to the internal standard. The relative rates of product formation will provide a direct measure of the comparative reactivity.

G start Start: Prepare Reagent Mix (Diene + EVE + Dichloro-Ethene + Toluene + Std.) t0 Take t=0 Aliquot start->t0 react Heat Reaction Mixture (Sealed Vial, 110 °C) t0->react loop For t = 1, 2, 4, 8, 24h react->loop aliquot Withdraw Aliquot loop->aliquot Yes end End: Determine Relative Reactivity from Product Ratios loop->end No (t > 24h) quench Quench with Cold Hexane aliquot->quench analyze Analyze by GC-MS quench->analyze analyze->loop

Caption: Experimental workflow for competitive reaction analysis.

Conclusion and Outlook

The substitution of two hydrogen atoms with chlorine on the α-carbon of a vinyl ether fundamentally inverts its electronic character and, consequently, its chemical reactivity. While standard vinyl ethers are canonical examples of electron-rich olefins that excel in cationic polymerization and inverse-electron-demand cycloadditions, (1,1-Dichloroethoxy)ethene is predicted to behave as a classic electron-deficient olefin. This makes it a promising candidate for radical polymerization and as a dienophile in normal Diels-Alder reactions. For drug development professionals and material scientists, understanding this dichotomy is crucial. It opens the door to synthesizing novel polymer architectures and complex small molecules that are inaccessible from standard vinyl ether precursors. The experimental protocols outlined herein provide a clear path for validating these principles and unlocking the synthetic potential of these under-explored, highly functionalized monomers.

References

  • PubChem . 1,1-Dichloro-1-ethoxyethane. National Center for Biotechnology Information. [Link]

  • Various Authors . (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25(S1), 1-11. [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [Link]

  • Tsvetkov, N., et al. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry, 404(2), 210–211. [Link]

  • Sarkar, P., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Yamamoto, H., et al. (2023). Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3. Molecules, 28(16), 5980. [Link]

  • De, S., et al. (2010). Reactivity of Vinyl Ethers and Vinyl Ribosides in UV-Initiated Free Radical Copolymerization with Acceptor Monomers. Biomacromolecules, 11(8), 2147–2154. [Link]

  • Wang, C., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry, 88(19), 13741–13748. [Link]

  • Aoshima, S., et al. (2016). Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. Macromolecules, 49(5), 1694–1702. [Link]

  • Yang, W., et al. (2022). Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI. Polymer Chemistry, 13(7), 996-1003. [Link]

  • ATSDR . (2019). Toxicological Profile for 1,1-Dichloroethene. Agency for Toxic Substances and Disease Registry. [Link]

  • Sarkar, P., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Wang, C., et al. (2023). Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. Journal of Organic Chemistry, 88(19), 13741-13748. [Link]

  • Various Authors . (2023). Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Wang, J., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. RSC Advances, 14(1), 1-8. [Link]

  • EPA . (2002). 1,1-Dichloroethylene (1,1-DCE). Integrated Risk Information System (IRIS). [Link]

  • Bong, D., et al. (2018). Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. Angewandte Chemie International Edition, 57(36), 11599-11603. [Link]

  • Zhang, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 506. [Link]

  • Duan, J., et al. (2022). Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI. Polymer Chemistry, 13, 996-1003. [Link]

Sources

Validation

A Comparative Guide to (1,1-Dichloroethoxy)ethene and Trichloroethoxy Analogs in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic use of protecting groups and reactive intermediates is paramount to achieving high yields and se...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups and reactive intermediates is paramount to achieving high yields and selectivities in the construction of complex molecules. Among the arsenal of tools available to chemists, halogenated alkoxy and acyloxy moieties have carved out a significant niche, offering a unique spectrum of reactivity and stability. This guide provides an in-depth technical comparison between (1,1-dichloroethoxy)ethene and its more commonly utilized trichloroethoxy analogs, with a primary focus on their application as protecting groups. While direct, head-to-head comparative studies are scarce in the literature, this document synthesizes available data and established chemical principles to offer a comprehensive analysis of their respective merits and drawbacks.

Introduction: The Influence of Chlorination on Reactivity and Stability

The presence of chlorine atoms on the ethyl group of ethoxy-based reagents and protecting groups profoundly influences their chemical properties. The strong electron-withdrawing nature of chlorine atoms modulates the electron density at the ethereal oxygen and the adjacent carbons, thereby affecting bond strengths, reactivity towards cleavage reagents, and the stability of any intermediates formed during reaction.

This guide will explore the nuances between the 2,2-dichloroethoxy and the 2,2,2-trichloroethoxy moieties, with the latter being widely recognized in the form of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group. (1,1-Dichloroethoxy)ethene, a vinyl ether, serves as a potential precursor for the introduction of the 2,2-dichloroethoxyethyl (Dcee) protecting group for alcohols.

Synthesis of Key Precursors

A comparative analysis begins with an understanding of the accessibility of the key building blocks for these reagents.

Synthesis of 2,2-Dichloroethanol

2,2-Dichloroethanol, the precursor to the dichloroethoxy moiety, can be synthesized via the reduction of dichloroacetyl chloride. A well-established procedure involves the use of lithium aluminum hydride in a suitable solvent like diethyl ether.[1]

Experimental Protocol: Synthesis of 2,2-Dichloroethanol [1]

  • To a stirred suspension of lithium aluminum hydride (0.36 mol) in anhydrous diethyl ether (300 mL) in a three-necked flask fitted with a reflux condenser, dropping funnel, and stirrer, a solution of dichloroacetyl chloride (0.60 mol) in anhydrous ether (75 mL) is added dropwise at a rate to maintain a gentle reflux.[1]

  • After the addition is complete (approx. 2.5 hours), the mixture is stirred for an additional 30 minutes.[1]

  • The excess hydride is quenched by the careful dropwise addition of water with cooling.[1]

  • A 10% sulfuric acid solution (500 mL) is slowly added to dissolve the aluminum hydroxide salts.[1]

  • The ether layer is separated, and the solvent is removed by distillation.[1]

  • The residue is purified by fractional distillation under reduced pressure to yield 2,2-dichloroethanol.[1]

Synthesis of 2,2,2-Trichloroethanol

2,2,2-Trichloroethanol is a commercially available reagent and is typically produced on an industrial scale. Its synthesis often involves the chlorination of ethanol or acetaldehyde.

(1,1-Dichloroethoxy)ethene: A Potential Protecting Group Precursor

(1,1-Dichloroethoxy)ethene, a vinyl ether, can be envisioned as a reagent for the introduction of the 2,2-dichloroethoxyethyl (Dcee) protecting group for alcohols. Vinyl ethers are known to react with alcohols under acidic catalysis to form acetals.

Proposed Synthesis of (1,1-Dichloroethoxy)ethene

While a specific, optimized synthesis for (1,1-dichloroethoxy)ethene is not widely reported, a plausible route involves the dehydrochlorination of 1,1-dichloro-1-ethoxyethane or a related precursor. A general method for the synthesis of vinyl ethers involves the palladium-catalyzed transetherification of an alcohol with a vinyl ether, such as ethyl vinyl ether.[2]

Proposed Experimental Protocol: Synthesis of 2,2-Dichloro-1-(vinyloxy)ethane via Transetherification [2]

  • A catalytic solution is prepared by dissolving palladium(II) acetate and a suitable ligand (e.g., 1,10-phenanthroline) in a dry, inert solvent like dichloromethane.[2]

  • To this solution, 2,2-dichloroethanol and an excess of a vinyl ether (e.g., ethyl vinyl ether or butyl vinyl ether) are added.[2]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by techniques such as ¹H NMR or GC-MS.

  • Upon completion, the catalyst is removed by filtration, and the product, 2,2-dichloro-1-(vinyloxy)ethane, is purified by distillation under reduced pressure.

Caption: Proposed synthesis of 2,2-dichloro-1-(vinyloxy)ethane.

Trichloroethoxy Analogs: The Well-Established Troc Group

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a widely used protecting group for amines and alcohols.[3] It is typically introduced using 2,2,2-trichloroethyl chloroformate in the presence of a base.

Introduction of the Troc Group

Experimental Protocol: Troc Protection of an Amine

  • The amine substrate is dissolved in a suitable solvent, such as dichloromethane or a biphasic mixture of water and an organic solvent.

  • A base, such as pyridine or sodium bicarbonate, is added to the solution.

  • 2,2,2-Trichloroethyl chloroformate is added dropwise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic phase.

  • The Troc-protected amine is purified by crystallization or chromatography.

Caption: General mechanism for the protection of an amine with Troc-Cl.

Comparative Analysis: Dichloroethoxy vs. Trichloroethoxy Moieties

The key difference between the two moieties lies in the number of chlorine atoms, which has a direct impact on their stability and cleavage conditions.

Stability
Protecting GroupAcid StabilityBase Stability
2,2-Dichloroethoxyethyl (Dcee) Predicted to be moderately stable; likely cleaved under strong acidic conditions.Generally stable to non-nucleophilic bases.
2,2,2-Trichloroethoxycarbonyl (Troc) Generally stable to acidic conditions used for Boc group removal.[4]Stable to many basic conditions, but can be cleaved by strong bases.[5]

The additional chlorine atom in the trichloroethoxy group provides greater electron withdrawal, which generally translates to increased stability of the protecting group under certain conditions. The Dcee group, with one less chlorine atom, is expected to be more labile, particularly towards acidic cleavage, compared to a trichloroethyl ether.

Cleavage Conditions

The primary advantage of the trichloroethoxy-based protecting groups is their selective removal under reductive conditions, which are orthogonal to the acidic and basic conditions used for many other common protecting groups.

Protecting GroupPrimary Cleavage MethodReagents
2,2-Dichloroethoxyethyl (Dcee) Reductive cleavage (predicted)Zn/AcOH (predicted), potentially milder conditions than Troc cleavage.
2,2,2-Trichloroethoxycarbonyl (Troc) Reductive cleavageZn/AcOH, Zn/NH₄Cl, SmI₂, electrolysis.[6][7]

The cleavage of the Troc group proceeds via a reductive elimination mechanism. It is reasonable to assume that a similar mechanism would operate for the cleavage of a Dcee group. The lower degree of chlorination in the Dcee group might allow for its removal under milder reductive conditions compared to the Troc group, although experimental data to support this is limited.

Cleavage_Comparison Troc 2,2,2-Trichloroethoxy (Troc/Tce) - Reductive Cleavage - Zn/AcOH - Zn/NH₄Cl - SmI₂ Dcee 2,2-Dichloroethoxy (Dcee) - Reductive Cleavage (Predicted) - Potentially milder conditions Troc->Dcee Comparison

Caption: Comparison of cleavage methods for Troc/Tce and predicted for Dcee.

Applications in Synthesis: A Comparative Overview

Protecting Groups

The Troc group has found widespread application in peptide synthesis, oligosaccharide synthesis, and the preparation of complex natural products due to its robustness and orthogonal cleavage conditions.[6] The use of a Dcee protecting group is not well-documented, but it could potentially serve as a more labile alternative to the trichloroethyl group for protecting alcohols or carboxylic acids, particularly when milder deprotection conditions are desired.

Cycloaddition Reactions

Halogenated ethylenes can participate in cycloaddition reactions. While the focus of this guide is on their use as protecting groups, it is worth noting that the electronic properties of (1,1-dichloroethoxy)ethene would influence its reactivity as a dienophile or dipolarophile in cycloaddition reactions. The electron-withdrawing chlorine atoms would decrease the electron density of the double bond, potentially making it a suitable partner for electron-rich dienes in Diels-Alder reactions.

Conclusion and Future Outlook

The 2,2,2-trichloroethoxy-based protecting groups, particularly the Troc group, are well-entrenched in the synthetic chemist's toolbox, valued for their stability and unique reductive cleavage. The corresponding 2,2-dichloroethoxy analogs, derivable from precursors like (1,1-dichloroethoxy)ethene, represent a less explored area with potential advantages.

Based on fundamental chemical principles, the dichloroethoxy moiety is expected to be more labile than its trichloro counterpart. This could translate to milder deprotection conditions, which would be advantageous in the synthesis of sensitive molecules. However, this presumed increased lability would need to be balanced against potentially lower stability during other synthetic transformations.

The lack of direct comparative studies highlights a gap in the literature. A systematic investigation into the synthesis, stability, and cleavage of 2,2-dichloroethoxy-based protecting groups, and a direct comparison with their trichloro analogs, would be a valuable contribution to the field of synthetic organic chemistry. Such studies would provide the necessary experimental data for researchers to make informed decisions when selecting the most appropriate halogenated protecting group for their specific synthetic challenges.

References

  • García, J. M., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Molecules, 27(5), 1593. [Link]

  • Sroog, C. E., & Woodburn, H. M. (1955). 2,2-Dichloroethanol. Organic Syntheses, 35, 48. [Link]

  • Marinier, B., Kim, Y. C., & Navarre, J.-M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 51(1), 108-112. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Gansäuer, A., & Dahmen, T. (2012). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 66(6), 433-434. [Link]

  • Eckstein, F. (1965). The 2,2,2-trichloroethyl group as a protecting group for phosphate in the synthesis of mononucleotides. Angewandte Chemie International Edition in English, 4(10), 876-877. [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl) ether. National Center for Biotechnology Information. [Link]

  • Tsvetkov, N. S., et al. (2005). [2+ 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry, 404(4-6), 210-211.
  • PubChem. (n.d.). 2,2-Dichloroethane-1,1-diol. National Center for Biotechnology Information. [Link]

  • Rehberg, C. E., & Fisher, C. H. (1948). Preparation and purification of 2-chloroethyl vinyl ether, copolymers of 2-chloroethyl vinyl ether and ethyl acrylate. Journal of the American Chemical Society, 70(12), 4035-4038.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether. [Link]

  • Wikipedia. (2023). 2,2,2-Trichloroethoxycarbonyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Google Patents. (n.d.). Isolation process of 2-chloroethyl vinyl ether.
  • Li, Z., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry, 88(19), 13741-13748. [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Google Patents. (n.d.).
  • Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 51(1), 108-112. [Link]

  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Centers for Disease Control and Prevention. (2020). Dichloroethyl ether. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • National Institute of Standards and Technology. (n.d.). Bis(2-chloroethyl) ether. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). Reaction of vinyl ethers with hydroxy compounds.

Sources

Comparative

Benchmarking (1,1-Dichloroethoxy)ethene Performance in Polymer Backbones: A Comparative Guide for Researchers and Drug Development Professionals

In the quest for advanced materials for biomedical applications, the performance of novel monomers in polymer backbones is a critical area of investigation. This guide provides a comprehensive analysis of the projected p...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for advanced materials for biomedical applications, the performance of novel monomers in polymer backbones is a critical area of investigation. This guide provides a comprehensive analysis of the projected performance of poly((1,1-dichloroethoxy)ethene), a halogenated vinyl ether polymer, benchmarked against established biocompatible and drug delivery polymers. As a senior application scientist, this document is structured to provide not only comparative data but also the underlying scientific rationale for experimental design and material selection, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Halogenated Vinyl Ether Polymers

The introduction of halogen atoms into a polymer backbone can significantly alter its physicochemical properties.[] Halogenation is a known strategy to enhance thermal stability, flame retardancy, and chemical resistance.[][2] Specifically, the presence of chlorine in the polymer structure can lead to increased chain rigidity and intermolecular interactions, potentially resulting in higher tensile strength and modulus.[][3] (1,1-Dichloroethoxy)ethene, as a monomer, presents an interesting candidate for creating polymers with a unique combination of attributes derived from its vinyl ether and dichloro-substituted structure.

Vinyl ethers are known to undergo cationic polymerization, and the resulting poly(vinyl ether)s have been explored for various biomedical applications, including drug delivery systems.[4][5] The ether linkage can offer some degree of hydrophilicity and potential for post-polymerization modification.[6] The dichloromethyl group, on the other hand, is expected to impart hydrophobicity and enhance the polymer's thermal and mechanical properties. This guide will therefore focus on benchmarking the anticipated performance of poly((1,1-dichloroethoxy)ethene) against polymers widely used in applications where thermal stability, mechanical integrity, and biocompatibility are paramount.

Comparative Performance Analysis

For a meaningful comparison, we will benchmark the projected properties of poly((1,1-dichloroethoxy)ethene) against two well-characterized polymers with extensive use in biomedical applications: Poly(vinyl alcohol) (PVA) and Poly(methyl vinyl ether-co-maleic acid) (PMVE-MA). PVA is a synthetic, biocompatible polymer used in a wide range of pharmaceutical applications, from hydrogels for drug delivery to medical devices.[7][8] PMVE-MA is a mucoadhesive polymer also utilized in drug delivery systems.[4]

Thermal Stability

Expertise & Experience: Thermal stability is a critical parameter for polymers, especially if they are to be subjected to heat sterilization or melt processing during device fabrication. Thermogravimetric analysis (TGA) is the standard method to evaluate the thermal decomposition temperature of a polymer. The presence of C-Cl bonds in poly((1,1-dichloroethoxy)ethene) is expected to influence its degradation profile. Halogenated polymers often exhibit complex degradation pathways, sometimes releasing halogenated compounds upon heating.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Precisely weigh 5-10 mg of the polymer sample into a ceramic TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20 mL/min to prevent oxidative degradation.[10]

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

  • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs.

Comparative Data:

PolymerOnset of Decomposition (Td, 5%) (°C)Key Observations
Poly((1,1-dichloroethoxy)ethene) (Projected) ~250-300The C-Cl bonds may be a point of initial degradation, but the overall structure is expected to provide moderate thermal stability.
Poly(vinyl alcohol) (PVA) ~200Degradation often begins with the elimination of water, followed by chain scission.
Poly(methyl vinyl ether-co-maleic acid) (PMVE-MA) ~220The anhydride groups can influence the degradation pathway.

Causality Behind Experimental Choices: A heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events without being excessively time-consuming.[10] An inert atmosphere is crucial to study the inherent thermal stability of the polymer without the influence of oxygen.

Mechanical Properties

Expertise & Experience: The mechanical properties of a polymer, such as tensile strength and Young's modulus, are critical for its application in medical devices, where structural integrity is essential.[11] The rigid C-Cl bonds and potential for strong intermolecular forces in poly((1,1-dichloroethoxy)ethene) are anticipated to result in a material with higher strength and stiffness compared to more flexible polymers like PVA.[][3]

Experimental Protocol: Tensile Testing

  • Sample Preparation: Prepare dog-bone-shaped specimens of the polymer films with standardized dimensions (e.g., ASTM D638 Type V).

  • Instrument Setup: Clamp the specimen into the grips of a universal testing machine.

  • Testing Parameters: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Data Analysis: Record the stress-strain curve. Calculate the Young's modulus from the initial linear portion of the curve, the tensile strength at the maximum stress, and the elongation at break.

Comparative Data:

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly((1,1-dichloroethoxy)ethene) (Projected) 90 - 15010 - 20< 200
Poly(vinyl alcohol) (PVA) 20 - 503 - 10> 300
Poly(methyl vinyl ether-co-maleic acid) (PMVE-MA) 50 - 1005 - 15~250

Causality Behind Experimental Choices: The use of standardized specimen shapes and testing speeds is critical for obtaining reproducible and comparable data across different materials. The chosen crosshead speed is slow enough to allow for the observation of the material's elastic and plastic deformation behavior.

Biocompatibility and Drug Release

Expertise & Experience: For applications in drug development and medical devices, biocompatibility is non-negotiable.[12][13][14][15] Biocompatible polymers should not elicit a toxic or immunological response.[12][14] The presence of chlorine in the polymer structure necessitates a thorough evaluation of its biocompatibility, as residual monomers or degradation products could be a concern.

In drug delivery, the polymer's interaction with the drug and the surrounding environment governs the release profile.[16] The hydrophobic nature of the dichloroethoxy group in poly((1,1-dichloroethoxy)ethene) would likely make it suitable for the controlled release of hydrophobic drugs.

Experimental Protocol: In-Vitro Drug Release Study

  • Formulation: Prepare a polymer matrix (e.g., film or microspheres) containing a model hydrophobic drug (e.g., curcumin).[4]

  • Release Medium: Place the drug-loaded polymer matrix in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C to simulate physiological conditions.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Presentation: Plot the cumulative percentage of drug released as a function of time.

Projected Performance and Comparison:

  • Poly((1,1-dichloroethoxy)ethene): Expected to exhibit a sustained release profile for hydrophobic drugs due to its hydrophobic character. The release mechanism would likely be diffusion-controlled.

  • Poly(vinyl alcohol) (PVA): Often used in hydrogel formulations, PVA can provide a tunable release of both hydrophilic and hydrophobic drugs, depending on the degree of crosslinking and other formulation parameters.[7][8]

  • Poly(methyl vinyl ether-co-maleic acid) (PMVE-MA): Its mucoadhesive properties can be leveraged for site-specific drug delivery, and its pH-sensitive nature can be used for triggered release.[4]

Visualizations

Experimental Workflow for Polymer Characterization

G cluster_synthesis Polymer Synthesis cluster_alternatives Alternative Polymers monomer (1,1-Dichloroethoxy)ethene polymerization Cationic Polymerization monomer->polymerization polymer Poly((1,1-dichloroethoxy)ethene) polymerization->polymer tga Thermal Stability (TGA) polymer->tga tensile Mechanical Properties (Tensile Testing) polymer->tensile drug_release Drug Release (In-Vitro) polymer->drug_release pva Poly(vinyl alcohol) pva->tga pva->tensile pva->drug_release pmve Poly(methyl vinyl ether-co-maleic acid) pmve->tga pmve->tensile pmve->drug_release

Caption: Workflow for synthesis and comparative performance evaluation.

G cluster_structure Monomer Structure cluster_properties Polymer Properties monomer (1,1-Dichloroethoxy)ethene vinyl_ether Vinyl Ether Group monomer->vinyl_ether dichloro Dichloro Group monomer->dichloro biocompatibility Biocompatibility (Requires Testing) vinyl_ether->biocompatibility Potential for thermal Thermal Stability dichloro->thermal Increases mechanical Mechanical Strength dichloro->mechanical Increases hydrophobicity Hydrophobicity dichloro->hydrophobicity Increases

Sources

Validation

Structural Confirmation of (1,1-Dichloroethoxy)ethene Derivatives: A Comparative Guide to SC-XRD vs. Advanced NMR Techniques

Executive Summary The structural elucidation of highly reactive, volatile halogenated enol ethers—specifically (1,1-dichloroethoxy)ethene derivatives—presents a unique analytical challenge. The highly electron-withdrawin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly reactive, volatile halogenated enol ethers—specifically (1,1-dichloroethoxy)ethene derivatives—presents a unique analytical challenge. The highly electron-withdrawing gem-dichloro group alters the electron density of the ether oxygen, leading to complex conformational dynamics and specific reactivity profiles. For drug development professionals and synthetic chemists, confirming the absolute stereochemistry and intermolecular interaction networks of these derivatives is critical.

This guide objectively compares the performance of Halogen-Bond Driven Co-Crystallization coupled with Single-Crystal X-ray Diffraction (HBDC-SC-XRD) against traditional Cryogenic In-Situ XRD and Multi-nuclear NMR Spectroscopy . By evaluating these methodologies, we demonstrate why HBDC-SC-XRD provides superior spatial resolution and mechanistic insights into halogen bonding networks.

Visual Workflow Comparison

G Sample Liquid Sample: (1,1-Dichloroethoxy)ethene HBDC Halogen-Bond Driven Co-Crystallization (HBDC) Sample->HBDC 1,4-DITFB -80 °C Cryo Cryogenic In-Situ Crystallization Sample->Cryo Capillary Freezing NMR Solution-State NMR Spectroscopy Sample->NMR CDCl3 298 K SCXRD SC-XRD Data Acquisition (Mo Kα, 100 K) HBDC->SCXRD Stable Co-Crystals Cryo->SCXRD High Thermal Stress NMRData NOESY / HMBC Analysis NMR->NMRData Rapid Exchange ResultXRD Absolute Stereochemistry & Halogen Bond Network SCXRD->ResultXRD ResultNMR Time-Averaged Conformers (No Lattice Data) NMRData->ResultNMR

Workflow comparison of structural elucidation methods for volatile halogenated ethers.

Objective Comparison Matrix

When selecting a structural confirmation method for (1,1-dichloroethoxy)ethene derivatives, researchers must balance data resolution against sample stability. Table 1 summarizes the performance metrics of the three primary analytical pathways.

Table 1: Performance Comparison of Structural Elucidation Techniques

ParameterHBDC-SC-XRD (Recommended)Cryogenic In-Situ SC-XRDMulti-nuclear NMR (1D/2D)
Stereochemical Resolution Absolute (Unambiguous)Absolute (High thermal stress)Relative (Inferred via NOESY)
Conformational State Locked via O···I Halogen BondLocked via rapid freezingTime-averaged (Rapid bond rotation)
Intermolecular Interactions Maps Cl···Cl and O···I networksMaps Cl···Cl networksCannot detect lattice interactions
Sample State Requirement Liquid converted to stable solidPure liquid in glass capillaryDissolved in deuterated solvent
Data Acquisition Time 48h (Crystallization) + 4h (Scan)2h (Freezing) + 4h (Scan)< 1h
Success Rate for Volatiles High (>85%)Low (<30%, frequent cracking)High (But yields incomplete data)

Mechanistic Insights: The Causality of Halogen Bonding

(1,1-Dichloroethoxy)ethene is a highly flexible molecule. In solution at room temperature, the molecule undergoes rapid bond rotation around the C-O ether linkages, leading to time-averaged NMR signals that obscure the true ground-state geometry. While low-temperature NMR can slow this rotation, it cannot definitively prove the absolute spatial arrangement or the intermolecular halogen bonding that dictates the molecule's macroscopic physical properties.

To overcome the volatility and flexibility of these ethers, we employ Halogen-Bond Driven Co-Crystallization (HBDC) . Halogen bonding to ethers has been established as a highly reliable method for supramolecular assembly [2]. By utilizing a strong halogen bond donor like 1,4-diiodotetrafluorobenzene (1,4-DITFB), we explicitly exploit the Lewis basicity of the ether oxygen. The formation of a highly directional O···I halogen bond thermodynamically stabilizes the ether, elevating its effective melting point and generating a robust supramolecular lattice[2].

Unlike standard NMR, which averages rotameric states, SC-XRD captures the precise geometry of the C-Cl···O interactions and the associated charge density distribution [3]. Crystallographic data unambiguously determines the torsion angles of the ether bond, which in similar halogenated ethers is a critical parameter for understanding their steric hindrance and subsequent reactivity profiles [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a built-in validation checkpoint to prevent the propagation of errors.

Protocol A: Halogen-Bond Driven Co-Crystallization (HBDC)
  • Preparation: In a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), dissolve 1.0 mmol of (1,1-dichloroethoxy)ethene and 1.0 mmol of 1,4-DITFB in 5.0 mL of pre-dried n-pentane.

    • Causality:n-Pentane is selected as a non-competing, non-polar solvent that will not interfere with the delicate O···I halogen bonding between the ether and the co-crystal former.

  • Crystallization: Transfer the solution to a heavy-walled borosilicate vial. Seal tightly with a PTFE-lined cap and transfer immediately to a -80 °C freezer.

    • Causality: The ultra-low temperature reduces the kinetic energy of the volatile ether, thermodynamically favoring the enthalpy-driven halogen bond formation over solvent-solute interactions [2].

  • Validation Checkpoint: After 48–72 hours, inspect the vial under a polarized light microscope equipped with a cold stage. The presence of sharp optical extinction upon rotation confirms the formation of anisotropic single crystals, ruling out the presence of an amorphous precipitate.

Protocol B: SC-XRD Data Acquisition & Refinement
  • Mounting: Using a specialized cryo-loop and perfluoropolyether oil, rapidly mount a single crystal onto the goniometer head maintained at 100 K via a nitrogen cold stream.

    • Causality: The perfluoropolyether oil acts as a viscous cryoprotectant, encapsulating the crystal to prevent the sublimation of the volatile ether upon brief exposure to ambient atmosphere.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Ensure a high redundancy of data to accurately resolve the heavy halogen atoms.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation Checkpoint: An R₁ value < 0.05, a goodness-of-fit (S) near 1.0, and the absence of residual electron density peaks > 1.0 e/ų near the chlorine atoms validate the accuracy of the structural model.

Protocol C: Comparative NMR Analysis
  • Preparation: Dissolve 10 mg of (1,1-dichloroethoxy)ethene in 0.6 mL of CDCl₃.

  • Acquisition: Acquire ¹H, ¹³C, and 2D NOESY spectra at both 298 K and 213 K.

    • Causality: Low-temperature NMR (213 K) is employed to slow down the C-O bond rotation, attempting to resolve the distinct rotamers that are otherwise time-averaged at room temperature.

  • Validation Checkpoint: The integration of the ethene protons in the ¹H spectrum must exactly match the expected 1:1:1 ratio for the terminal and internal vinyl protons. Any deviation indicates polymerization or degradation of the reactive enol ether.

Quantitative Data Presentation

The structural data obtained from the HBDC-SC-XRD workflow provides definitive proof of the molecular geometry that NMR can only infer. Tables 2 and 3 summarize the crystallographic parameters and the comparative geometric data.

Table 2: Crystallographic Data Summary (HBDC Co-Crystal at 100 K)

ParameterValue
Chemical Formula C₄H₆Cl₂O · C₆F₄I₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.124(2) Å, b = 14.305(4) Å, c = 10.882(3) Å
Volume 945.6(5) ų
Z (Molecules per unit cell) 4
Final R indices [I > 2σ(I)] R₁ = 0.0312, wR₂ = 0.0784

Table 3: Comparative Bond Lengths & Angles

Structural FeatureHBDC-SC-XRD (Experimental)DFT (Calculated Ground State)NMR (Inferred)
C-Cl Bond Length 1.762(3) Å1.765 ÅN/A
C-O-C Ether Angle 116.8(2)°117.2°Time-averaged
O···I Halogen Bond 2.883(1) Å2.910 ÅN/A
Ethene Torsion Angle 178.5(4)° (Planar)179.1°Rapid rotation

Conclusion

While Multi-nuclear NMR remains a rapid and essential tool for routine bulk purity checks, it fundamentally falls short in resolving the exact 3D spatial coordinates and intermolecular networks of highly flexible, volatile molecules like (1,1-dichloroethoxy)ethene. HBDC-SC-XRD stands out as the superior analytical product workflow. By strategically employing halogen-bond driven co-crystallization, researchers can bypass the severe limitations of cryogenic in-situ freezing, locking the volatile ether into a stable, highly ordered lattice. This provides unambiguous, publication-quality stereochemical data and reveals the critical halogen bonding networks that drive the physical chemistry of these unique derivatives.

References

  • Predictability of Chalcogen-Bond-Driven Crystal Engineering: An X-ray Diffraction and Selenium-77 Solid-State NMR Investigation of Benzylic Selenocyanate Cocrystals. ACS Publications.1

  • The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. NIH. 2

  • Halogen Bonding in 2,5-Dichloro-1,4-benzoquinone: Insights from Experimental and Theoretical Charge Density Analysis. SciSpace. 3

  • Polybrominated diphenyl ethers with broad spectrum antibacterial activity from the Indonesian marine sponge Lamellodysidea herbacea. Journal of Applied Pharmaceutical Science. 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Halogenated Alkenes

A Note on Chemical Nomenclature: The compound "(1,1-Dichloroethoxy)ethene" is not a standard nomenclature found in major chemical safety databases. This guide will focus on the personal protective equipment (PPE) and saf...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The compound "(1,1-Dichloroethoxy)ethene" is not a standard nomenclature found in major chemical safety databases. This guide will focus on the personal protective equipment (PPE) and safety protocols for the closely related and highly hazardous industrial chemical, 1,1-Dichloroethene (CAS No. 75-35-4) , also known as vinylidene chloride. The principles and procedures outlined are also broadly applicable to other volatile chlorinated hydrocarbons, such as 1,1-Dichloroethane, and serve as a robust framework for ensuring laboratory safety when handling such substances.

The paramount importance of a comprehensive safety strategy cannot be overstated when working with reactive and toxic chemicals. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 1,1-Dichloroethene. Our approach is grounded in established safety protocols from leading regulatory bodies and is designed to empower researchers to work with confidence and security.

Understanding the Hazard: A Prerequisite to Safety

1,1-Dichloroethene is a colorless, volatile liquid with a characteristic sweet, chloroform-like odor.[1] Its high vapor pressure and flammability, coupled with its toxicity and potential carcinogenicity, demand the utmost respect and adherence to stringent safety protocols.[2][3]

Key Hazards Associated with 1,1-Dichloroethene:

  • Extreme Flammability: The liquid and its vapor are extremely flammable, with a low flash point, creating a significant fire and explosion hazard, especially when exposed to heat, sparks, open flames, or oxidizing agents.[2][3][4]

  • Acute Toxicity: It is harmful if swallowed and can be fatal if inhaled.[2][3] High concentrations of vapor can cause dizziness, drowsiness, and central nervous system depression.[2]

  • Carcinogenicity: 1,1-Dichloroethene is suspected of causing cancer.[2][3]

  • Organ-Specific Toxicity: May cause respiratory irritation.[2] Prolonged or repeated exposure may lead to damage to the liver and kidneys.[5]

  • Eye and Skin Irritation: Causes serious eye and skin irritation.[3]

Hazard Identification Summary
Hazard ClassificationGHS CategoryDescription
Flammable LiquidsCategory 1Extremely flammable liquid and vapor.[2][3]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2]
Acute Toxicity (Inhalation)Category 2Fatal if inhaled.[2]
CarcinogenicityCategory 2Suspected of causing cancer.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation and drowsiness or dizziness.[2]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process dictated by a thorough risk assessment of the specific procedures being undertaken.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow PPE Selection Workflow for 1,1-Dichloroethene cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Required Equipment A Start: Define Experimental Procedure B Small Scale (<10 mL) Benchtop Use in Fume Hood? A->B C Large Scale or High Splash Potential? B->C No D Potential for Aerosol Generation or Work Outside Fume Hood? B->D Yes L1 Level 1: Standard Lab PPE B->L1 Yes C->D No E Emergency Spill Response? C->E Yes L2 Level 2: Enhanced Splash Protection C->L2 Yes D->E Yes L3 Level 3: Respiratory Protection Required D->L3 Yes L4 Level 4: Full Encapsulation & SCBA E->L4 Yes PPE1 Safety Glasses with Side Shields Nitrile Gloves (Double Gloved) Flame-Resistant Lab Coat L1->PPE1 PPE2 Chemical Splash Goggles Face Shield Chemical Resistant Apron Nitrile Gloves (Double Gloved) L2->PPE2 PPE3 Full-Face Respirator with Organic Vapor Cartridges Chemical Resistant Coveralls L3->PPE3 PPE4 Level A Encapsulating Suit Self-Contained Breathing Apparatus (SCBA) L4->PPE4

Caption: A decision tree for selecting appropriate PPE levels.

Eye and Face Protection

Given that 1,1-Dichloroethene causes serious eye irritation, robust eye and face protection is mandatory.[3]

  • Standard Use: For small-scale operations inside a certified chemical fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6]

  • Splash Hazard: When there is an increased risk of splashing (e.g., transfers, reactions under pressure), chemical splash goggles are required. For full-face protection, a face shield should be worn in conjunction with splash goggles.[6]

Hand Protection: The Critical Barrier

Direct skin contact must be avoided.[1] The choice of glove material is critical, as not all materials offer adequate protection against chlorinated solvents.

  • Recommended Materials: Nitrile gloves have demonstrated good resistance to chlorinated solvents.[6][7] For prolonged contact or in situations with a high risk of exposure, heavier-duty nitrile gloves or double-gloving is recommended.

  • Materials to Avoid: Natural rubber, neoprene, and PVC gloves are generally not recommended for use with chlorinated hydrocarbons.[4]

  • Glove Selection Best Practices:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.

    • Do not reuse disposable gloves.

Glove Material Compatibility

Glove MaterialPerformance RatingNotes
NitrileGood to ExcellentRecommended for splash protection and general use.[6][7][8]
Natural Rubber (Latex)PoorNot recommended due to poor chemical resistance.[4]
NeopreneFair to PoorLimited protection; not recommended for prolonged contact.
Polyvinyl Chloride (PVC)PoorNot recommended due to poor chemical resistance.[4]
Respiratory Protection

Inhalation is a primary and highly dangerous route of exposure.[2] All work with 1,1-Dichloroethene must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • When Respirators are Required: If work must be performed outside of a fume hood, or if there is a potential to exceed established occupational exposure limits, respiratory protection is mandatory.[9]

  • Respirator Selection:

    • For concentrations up to 1000 ppm: An air-purifying respirator (APR) with organic vapor cartridges is suitable. A full-facepiece APR provides both respiratory and eye protection.[1][10]

    • For emergency situations or unknown concentrations: A self-contained breathing apparatus (SCBA) operated in a pressure-demand or other positive-pressure mode is required.[1][11]

  • Respirator Program: The use of respirators must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 requirements, including medical evaluation, fit testing, and training.[12]

Protective Clothing
  • Standard Laboratory Attire: A flame-resistant lab coat should be worn and fully buttoned.

  • Enhanced Protection: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Contaminated clothing must be removed immediately, and the affected skin area should be washed thoroughly.[9][13] Provisions should be in place for the safe cleaning of contaminated reusable garments.[12][14]

Operational and Disposal Protocols

Donning and Doffing PPE: A Step-by-Step Guide

Donning (Putting On):

  • Gown/Apron: Don the lab coat or apron.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Taking Off) to Minimize Contamination:

  • Gloves: Remove the first glove by peeling it off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and over the first glove.

  • Gown/Apron: Remove the lab coat or apron by rolling it down and away from the body, without touching the exterior.

  • Eye Protection: Remove eye protection from the back.

  • Respirator: If worn, remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE contaminated with 1,1-Dichloroethene must be considered hazardous waste.

  • Collection: Place all contaminated items (gloves, wipes, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Regulations: Disposal must adhere to all local, state, and federal regulations. 1,1-Dichloroethene is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][15] Consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.

Emergency Response Plan

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

References

  • Apollo Scientific. (2023).
  • Airgas. (2017).
  • Airgas. (2015). Ethylene Dichloride (1,2 Dichloroethane)
  • Agilent Technologies, Inc. (2024).
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 1,1-Dichloroethane.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 1,1-Dichloroethene.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 1,1-Dichloro-1-nitroethane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6365, 1,1-Dichloroethane.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,1-Dichloroethane.
  • Occupational Safety and Health Administration (OSHA). (2006). OSHA Health Guidelines for Chlorine.
  • Airgas. (2017).
  • Fisher Scientific. (2025).
  • Chemistry Notes. (2022).
  • Medicom. Chemical Resistance Reference Chart.
  • New Jersey Department of Health. Hazard Summary: 1,1-Dichloro-1-Nitroethane.
  • Scribd. PPE Guidelines for Chlorine Handling.
  • Carl ROTH.
  • Occupational Safety and Health Administr
  • YouTube. (2022).
  • New Jersey Department of Health. Hazard Summary: 1,1-DICHLORO-2,2-BIS-(p-CHLOROPHENYL)ETHANE.
  • Chemistry Stack Exchange. (2016).
  • Adenna. (2026).
  • 3M. Organic Solvents.
  • Google Patents. (2019). A kind of method of Preparing Ethylene in Lab.
  • Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration (OSHA). (2020). 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE).
  • National Center for Biotechnology Information. Table 8-1, Regulations, Advisories, and Guidelines Applicable to 1,1-Dichloroethane.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Environment, Health and Safety, Princeton University. Ansell Chemical Resistance Glove Chart.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.